1,3-Dithiane-2-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dithian-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBACVTHKZMQAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509622 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14947-48-9 | |
| Record name | 2-(1,3-Dithian-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 1,3-Dithiane-2-ethanol: Principles and Practices
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3-dithiane moiety is a cornerstone of modern organic synthesis, primarily for its role as a versatile masked acyl anion. This guide provides an in-depth technical overview of the multi-step synthesis of 1,3-dithiane-2-ethanol, a valuable building block, starting from 1,3-propanedithiol. We will dissect the strategic pathway, delve into the mechanistic underpinnings of the Corey-Seebach reaction and the principle of "Umpolung," and present detailed, field-proven experimental protocols. Emphasis is placed on the causality behind procedural choices, critical safety considerations for handling potent reagents, and methods for purification and characterization, ensuring a reproducible and scalable synthesis.
Introduction: The Power of Polarity Inversion (Umpolung)
In typical organic chemistry, the carbon atom of a carbonyl group is electrophilic. However, the ability to reverse this intrinsic reactivity—a concept termed "Umpolung" or polarity inversion—unlocks synthetic pathways that are otherwise inaccessible.[1][2][3] The Corey-Seebach reaction, developed by E.J. Corey and Dieter Seebach, is the quintessential example of this strategy.[4][5] It utilizes 1,3-dithianes, derived from aldehydes, as "masked acyl anions."[1][3]
The key to this transformation lies in the increased acidity of the C-2 protons of the 1,3-dithiane ring, a result of stabilization afforded by the adjacent sulfur atoms.[2][6] Deprotonation with a strong base generates a nucleophilic carbanion at the C-2 position, effectively inverting the normal electrophilic character of the original carbonyl carbon. This dithianyl anion can then react with a wide array of electrophiles, including epoxides, to form new carbon-carbon bonds.[2][4] This guide focuses specifically on the reaction with ethylene oxide to yield 1,3-dithiane-2-ethanol, a bifunctional molecule poised for further elaboration in complex synthesis, including natural product development.[7][8]
Strategic Synthesis Pathway
The preparation of 1,3-dithiane-2-ethanol from 1,3-propanedithiol is not a single transformation but a strategic three-stage sequence. Each stage must be executed with precision to ensure high yield and purity of the final product.
Caption: Overall workflow for the synthesis of 1,3-dithiane-2-ethanol.
Mechanistic Deep Dive
A thorough understanding of the reaction mechanism at each stage is critical for troubleshooting and optimization.
Stage 1: Formation of 1,3-Dithiane
The initial step involves the formation of a cyclic thioacetal from 1,3-propanedithiol and a formaldehyde source.[9] Dimethoxymethane (methylal) is often preferred for its ease of handling over gaseous formaldehyde. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which activates the formaldehyde equivalent towards nucleophilic attack by the sulfur atoms of the dithiol.[10][11][12] This acid-catalyzed process is a reversible equilibrium; the reaction is typically driven to completion by removing the byproducts (e.g., methanol).
Stage 2 & 3: The Corey-Seebach Reaction
This two-part stage is the core of the synthesis.
-
Deprotonation: The C-2 proton of 1,3-dithiane (pKa ≈ 31 in DMSO) is sufficiently acidic to be removed by a very strong, non-nucleophilic base. n-Butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -20 °C to -30 °C) is the standard choice for this metalation.[6][8][13] The resulting 2-lithio-1,3-dithiane is a potent nucleophile.
-
Nucleophilic Attack on Ethylene Oxide: The generated carbanion readily attacks one of the electrophilic carbons of the ethylene oxide ring. This results in a concerted ring-opening to form a lithium alkoxide intermediate. The choice of ethylene oxide is deliberate; it is the most direct and efficient electrophile for installing a 2-hydroxyethyl moiety.[2]
-
Protonation: A final aqueous workup quenches the reaction and protonates the lithium alkoxide, yielding the target alcohol, 1,3-dithiane-2-ethanol.
Caption: Reaction mechanism for the conversion of 1,3-dithiane to 1,3-dithiane-2-ethanol.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety measures.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Concentration | Equivalents | Key Safety Notes |
| Stage 1: 1,3-Dithiane Synthesis | |||||
| 1,3-Propanedithiol | C₃H₈S₂ | 108.23 | - | 1.0 | Stenchant, toxic |
| Dimethoxymethane | C₃H₈O₂ | 76.09 | - | 1.1 | Highly flammable |
| Boron Trifluoride Etherate | BF₃·O(C₂H₅)₂ | 141.93 | - | Catalytic | Corrosive, water-reactive |
| Chloroform | CHCl₃ | 119.38 | - | Solvent | Toxic, carcinogen suspect |
| Stage 2 & 3: 1,3-Dithiane-2-ethanol Synthesis | |||||
| 1,3-Dithiane | C₄H₈S₂ | 120.24 | - | 1.0 | - |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.6 - 2.5 M in hexanes | 1.05 - 1.1 | Pyrophoric, water-reactive |
| Ethylene Oxide | C₂H₄O | 44.05 | - | 1.1 - 1.2 | Toxic, flammable, carcinogen |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Solvent | Peroxide-former, flammable |
Protocol A: Synthesis of 1,3-Dithiane
This protocol is adapted from the robust procedure published in Organic Syntheses.[11]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Initial Charge: Charge the flask with chloroform, glacial acetic acid, and boron trifluoride diethyl etherate.[11]
-
Reagent Addition: Heat the solution to reflux with vigorous stirring. Prepare a solution of 1,3-propanedithiol (1.0 eq) and dimethoxymethane (1.1 eq) in chloroform. Add this solution dropwise via the dropping funnel over several hours to maintain a controlled reaction.[11]
-
Workup: After the addition is complete, cool the mixture to room temperature. Wash the organic phase successively with water, 10% aqueous potassium hydroxide, and finally with water again.[11]
-
Isolation: Dry the chloroform solution over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.[11]
-
Purification: The resulting solid residue can be purified by recrystallization from hot methanol. Cool the solution slowly and then keep at -20 °C overnight to maximize crystal formation. Collect the colorless crystals by filtration.[11] An expected yield is typically in the range of 80-86%.[11]
Protocol B: Synthesis of 1,3-Dithiane-2-ethanol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a rubber septum under an inert atmosphere.
-
Dithiane Solution: Dissolve the purified 1,3-dithiane (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to between -30 °C and -20 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting colorless to pale yellow solution for 1-2 hours at this temperature.[13]
-
Electrophile Addition: Condense ethylene oxide gas (1.1-1.2 eq) into the reaction flask at a low temperature (e.g., -78 °C) or add a pre-made, chilled solution of ethylene oxide in THF. Extreme caution is required. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Workup: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically an oil or low-melting solid. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1,3-dithiane-2-ethanol as a pure product.
Characterization of 1,3-Dithiane-2-ethanol
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the dithiane ring protons, the unique proton at the C-2 position (now a triplet), and the two methylene groups of the ethanol side chain, along with a broad singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of the dithiane ring and the ethanol side chain.
-
IR Spectroscopy: Look for a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, corresponding to the calculated molecular weight of 164.04 g/mol (for C₆H₁₂OS₂).
Critical Safety Considerations
-
1,3-Propanedithiol: Possesses an extremely potent and unpleasant stench. All manipulations should be conducted in a well-ventilated fume hood. Any glassware or equipment that comes into contact with it should be decontaminated with bleach solution.
-
n-Butyllithium (n-BuLi): Is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water. It must be handled under a strictly inert atmosphere using proper syringe and cannula techniques. Always have an appropriate fire extinguisher (Class D) readily available.
-
Ethylene Oxide: Is a highly toxic, flammable, and carcinogenic gas. It should only be handled in a dedicated, high-performance fume hood by experienced personnel with appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are critical for the success of the lithiation step. THF can form explosive peroxides and should be tested and purified before use.
Conclusion and Outlook
The synthesis of 1,3-dithiane-2-ethanol from 1,3-propanedithiol is a classic yet powerful demonstration of Umpolung chemistry. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The dual functionality of the product—a masked carbonyl and a primary alcohol—provides a versatile platform for the construction of more complex molecular architectures, underscoring its continued relevance in the fields of medicinal chemistry and natural product synthesis.
References
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Corey-Seebach Reaction - SynArchive. (n.d.). Retrieved from [Link]
-
Yadav, J. S., & V, S. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. PMC - NIH. Retrieved from [Link]
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Synthesis of 1,3-dithianes - Química Organica.org. (n.d.). Retrieved from [Link]
-
Corey, E. J., & Seebach, D. (1970). 1,3-Dithiane. Organic Syntheses, 50, 72. Retrieved from [Link]
-
Dithiane - Wikipedia. (n.d.). Retrieved from [Link]
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Corey–Seebach reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Chemistry of 1,3-Dithiane | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
-
Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. Retrieved from [Link]
-
Raut, B. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]
-
Al-Hadedi, A. A. M., & Smith, K. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1185-1191. Retrieved from [Link]
-
2‐Lithio‐1,3‐dithiane | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. Retrieved from [Link]
-
Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 1,3-Dithiane-2-ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dithiane-2-ethanol (CAS No: 5633-56-7), a versatile heterocyclic compound with significant applications in organic synthesis. This document is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields, offering field-proven insights and detailed methodologies.
Introduction: The Significance of 1,3-Dithiane-2-ethanol
1,3-Dithiane-2-ethanol, also known as 2-(1,3-dithian-2-yl)ethan-1-ol, belongs to the class of 1,3-dithianes, which are sulfur-containing heterocyclic compounds. The dithiane moiety is a cornerstone in modern organic synthesis, primarily for its role as a masked carbonyl group and its ability to undergo umpolung (polarity inversion) reactivity. The presence of a hydroxyl group in 1,3-Dithiane-2-ethanol further enhances its synthetic utility, allowing for its incorporation into a wide array of molecular architectures through various functional group transformations.
Understanding the fundamental physical properties of this compound is paramount for its effective handling, storage, and application in complex synthetic pathways. These properties dictate its behavior in different solvent systems, its thermal stability, and its reactivity, all of which are critical considerations in experimental design and process development.
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is fundamental to interpreting the physical and chemical behavior of 1,3-Dithiane-2-ethanol.
Figure 1: 2D structure of 1,3-Dithiane-2-ethanol.
Table 1: Key Identifiers for 1,3-Dithiane-2-ethanol
| Identifier | Value |
| IUPAC Name | 2-(1,3-Dithian-2-yl)ethan-1-ol |
| CAS Number | 5633-56-7 |
| Molecular Formula | C₆H₁₂OS₂ |
| Molecular Weight | 164.29 g/mol |
| Canonical SMILES | C1CSCSC1CCO |
| InChI | InChI=1S/C6H12OS2/c7-4-3-6-8-1-2-9-5-6/h6-7H,1-5H2 |
| InChIKey | ULPXGCNSXNLYJJ-UHFFFAOYSA-N |
Physicochemical Properties
Precise experimental data for the physical properties of 1,3-Dithiane-2-ethanol are not extensively reported in publicly available literature. Therefore, the following table includes computed properties from reliable chemical databases, which provide valuable estimates for experimental design.
Table 2: Computed Physical Properties of 1,3-Dithiane-2-ethanol
| Property | Value (Predicted) | Source |
| Boiling Point | 284.6 ± 23.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) |
| Density | 1.2 ± 0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) |
| Flash Point |
Introduction: The Analytical Imperative for 1,3-Dithiane-2-ethanol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,3-Dithiane-2-ethanol
In the landscape of synthetic organic chemistry and drug development, 1,3-dithiane derivatives serve as indispensable tools, most notably as masked acyl anion equivalents for carbon-carbon bond formation.[1] 1,3-Dithiane-2-ethanol, a member of this class, incorporates a reactive hydroxyl group, making it a versatile building block for more complex molecular architectures. The precise characterization of this molecule is paramount for ensuring reaction fidelity, assessing purity, and understanding its metabolic fate.
Mass spectrometry stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive framework for the mass spectrometric analysis of 1,3-Dithiane-2-ethanol, moving beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice. We will explore two primary analytical pathways: Gas Chromatography-Mass Spectrometry (GC-MS) for detailed structural fingerprinting and Liquid Chromatography-Mass Spectrometry (LC-MS) for straightforward molecular weight confirmation.
Physicochemical Profile of 1,3-Dithiane-2-ethanol
A successful mass spectrometry analysis is predicated on a thorough understanding of the analyte's chemical and physical properties. These characteristics dictate the optimal choice of sample preparation, chromatographic separation, and ionization technique.
| Property | Value / Description | Significance for MS Analysis |
| Molecular Formula | C₆H₁₂OS₂ | Determines the exact monoisotopic mass. |
| Molecular Weight | 164.29 g/mol | The target mass for the molecular ion in the mass spectrum. |
| Monoisotopic Mass | 164.03328 Da | The precise mass used for high-resolution mass spectrometry. |
| Structure | A 1,3-dithiane ring with a -CH₂CH₂OH substituent at the C2 position. | The presence of the dithiane ring and a primary alcohol functional group dictates the fragmentation behavior and chromatographic properties. |
| Volatility | Semi-volatile. | The compound's volatility is sufficient for GC analysis, but the polar hydroxyl group can lead to poor peak shape and thermal degradation. Derivatization is often required to enhance volatility and thermal stability. |
| Polarity | Moderately polar due to the hydroxyl group. | This polarity influences the choice of GC column (polar columns like WAX phases can be used for underivatized analysis) and makes the compound suitable for reverse-phase LC.[2] |
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Structural Elucidation Workhorse
For a molecule of this nature, GC-MS, particularly with Electron Ionization (EI), is the gold standard for unambiguous identification. The high-energy EI process induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a structural "fingerprint".[3]
The Causality Behind Derivatization: Enhancing Analytical Performance
While direct injection is possible, the presence of the primary alcohol makes 1,3-Dithiane-2-ethanol a prime candidate for derivatization. The active hydrogen of the hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity.
Trimethylsilylation (TMS) is the preferred method. Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar TMS group (-Si(CH₃)₃).
The benefits are threefold:
-
Increased Volatility: The non-polar TMS ether is more volatile than the parent alcohol.
-
Improved Peak Shape: Blocking the polar hydroxyl group minimizes unwanted column interactions, resulting in sharper, more symmetrical peaks.
-
Enhanced Fragmentation Information: The resulting derivative provides additional, structurally informative fragmentation pathways.
Experimental Workflow for GC-MS Analysis
The following diagram outlines a robust workflow for the GC-MS analysis of 1,3-Dithiane-2-ethanol.
Caption: GC-MS workflow for 1,3-Dithiane-2-ethanol analysis.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve 1,3-Dithiane-2-ethanol in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration of 1 mg/mL.
-
Transfer 100 µL of this stock solution to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (TMS Ether Formation):
-
To the dry residue, add 50 µL of BSTFA (containing 1% TMCS as a catalyst) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform. |
| MS System | Agilent 5977B MSD or equivalent | Provides reliable EI spectra. |
| Injector | Split/Splitless, 250°C | Ensures efficient vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for a concentrated sample. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column ideal for separating the TMS-derivatized analyte. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Provides good separation from solvent and potential impurities. |
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns.[3] |
| Ionization Energy | 70 eV | The industry standard for creating extensive fragmentation and for library matching. |
| MS Source Temp | 230°C | Prevents condensation of analytes in the source. |
| MS Quad Temp | 150°C | Ensures stable mass filtering. |
| Scan Range | m/z 40-500 | Captures the molecular ion and all significant fragments. |
EI Fragmentation Analysis: Decoding the Spectrum
The mass spectrum is a puzzle. By understanding fundamental fragmentation rules for alcohols, ethers (the TMS derivative), and sulfur-containing rings, we can piece together the structure of the analyte.[4][5]
Key Fragmentation Pathways of TMS-derivatized 1,3-Dithiane-2-ethanol:
The molecular ion of the TMS derivative will have an m/z of 236.
Caption: Predicted EI fragmentation of TMS-1,3-Dithiane-2-ethanol.
Interpretation of Key Fragment Ions (TMS Derivative):
| m/z | Proposed Structure / Origin | Mechanistic Insight |
| 236 | [C₉H₂₀OS₂Si]⁺• (Molecular Ion) | Confirms the molecular weight of the derivatized analyte. May be of low intensity. |
| 221 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group. A very common and characteristic fragmentation for TMS ethers. |
| 147 | [CH₂(CH₂)₂S-CH-CH₂CH₂OTMS]⁺ | α-Cleavage: This is the most significant fragmentation. It involves the cleavage of the C-C bond between the dithiane ring and the ethanol side chain, with the charge retained on the sulfur-containing fragment. This is highly diagnostic. |
| 119 | [C₄H₇S₂]⁺ | Cleavage of the C-C bond on the other side of the dithiane ring, with charge retention on the dithiane moiety itself. |
| 117 | [CH₂=CH-OTMS]⁺ | A fragment arising from the side chain, often formed after initial ring fragmentation. |
| 73 | [(CH₃)₃Si]⁺ | The trimethylsilyl cation. A hallmark of TMS derivatization, often a very abundant ion. |
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Molecular Weight Confirmation Tool
When the primary goal is rapid confirmation of molecular weight, or when dealing with complex mixtures where GC separation is inadequate, LC-MS with Electrospray Ionization (ESI) is the method of choice.[6] ESI is a "soft" ionization technique that typically imparts a proton to the analyte, forming a protonated molecule [M+H]+ with little to no fragmentation in the source.[7]
Rationale for ESI
For 1,3-Dithiane-2-ethanol, the hydroxyl group provides a site for protonation. While the overall molecule is not highly polar, ESI in positive ion mode is effective. The primary ion observed will be at m/z 165, corresponding to [C₆H₁₂OS₂ + H]⁺.
Step-by-Step LC-MS Protocol
-
Sample Preparation:
-
Dissolve the analyte in a suitable solvent mixture, typically matching the initial mobile phase conditions (e.g., 50:50 Methanol:Water) to a concentration of approximately 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
-
-
LC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1260 Infinity II or equivalent | Standard HPLC/UHPLC system. |
| MS System | Agilent 6120 Single Quadrupole or equivalent | Sufficient for molecular weight confirmation. |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard reverse-phase column for separating moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid provides a source of protons to facilitate ionization. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | A typical screening gradient. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization ideal for generating [M+H]+ ions.[7] |
| Drying Gas Temp | 325°C | Helps desolvate the ESI droplets. |
| Nebulizer Gas | 35 psi | Assists in forming a fine spray. |
| Capillary Voltage | 3500 V | Applied potential to induce charge separation. |
| Scan Range | m/z 100-300 | A narrow range centered around the expected [M+H]+ ion. |
Interpreting ESI-MS Data
The data from an LC-MS experiment is typically simpler than GC-MS. The primary ion of interest will be the protonated molecule.
| m/z | Proposed Ion | Confirmation |
| 165.04 | [M+H]⁺ | Confirms the molecular weight of the parent compound. |
| 187.02 | [M+Na]⁺ | A sodium adduct is commonly observed in ESI. Its presence, 22 Da higher than [M+H]⁺, further validates the molecular weight. |
For further structural confirmation using LC-MS, a tandem mass spectrometer (e.g., a QQQ or Q-TOF) would be required to perform Collision-Induced Dissociation (CID) on the precursor ion at m/z 165. This would yield fragment ions, typically through the loss of neutral molecules like water (H₂O).
Conclusion: A Synergistic Approach
The comprehensive analysis of 1,3-Dithiane-2-ethanol is best achieved by leveraging the complementary strengths of both GC-MS and LC-MS. GC-MS with EI after TMS derivatization provides an unparalleled level of detail for absolute structural confirmation through its rich and reproducible fragmentation patterns. LC-MS with ESI offers a rapid and gentle method for verifying the molecular weight of the intact molecule. For researchers and drug development professionals, mastering these techniques is essential for guaranteeing the identity, purity, and quality of this critical synthetic intermediate.
References
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10451, 1,3-Dithiane. Retrieved from [Link]
-
Kallwass, P., et al. (2013). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 85(15), 7549-7556. Retrieved from [Link]
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TMP Chem. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. Retrieved from [Link]
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NIST. (n.d.). 1,3-Dithiane. In NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. Energy & Fuels. Retrieved from [Link]
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CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Retrieved from [Link]
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Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
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PubMed. (2007). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Journal of Mass Spectrometry, 42(10), 1333-1342. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
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PubMed. (2016). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 30(1), 107-114. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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UPB Scientific Bulletin. (2010). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Series B, Vol. 72, Iss. 4. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 3). Electron Ionization. Retrieved from [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? [Forum discussion]. Retrieved from [Link]
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Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (2025). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the Umpolung Reactivity of 2-(1,3-Dithian-2-yl)ethan-1-ol
Executive Summary
In the landscape of modern organic synthesis, the quest for efficient and creative carbon-carbon bond-forming strategies is paramount. The concept of "umpolung," or polarity inversion, represents a cornerstone of this endeavor, enabling chemists to reverse the inherent electrophilic nature of a functional group, thereby unlocking novel synthetic pathways. The 1,3-dithiane moiety, famously exploited in the Corey-Seebach reaction, stands as the archetypal synthon for an acyl anion equivalent. This guide delves into the specific and highly versatile chemistry of a key derivative: 2-(1,3-dithian-2-yl)ethan-1-ol. We will explore its synthesis via an initial umpolung event, its unique potential for sequential umpolung reactivity, and its application as a bifunctional building block in the assembly of complex molecules relevant to pharmaceutical and natural product synthesis. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced synthetic methodologies.
The Principle of Umpolung: Inverting Chemical Reactivity
In organic chemistry, the carbonyl carbon is a classic electrophile due to the polarization of the C=O bond. Nucleophiles readily attack this position. The umpolung strategy, a concept introduced and powerfully demonstrated by Corey and Seebach, provides a method to reverse this reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[1]
This is achieved by converting the carbonyl into a 1,3-dithiane. The protons on the C2 carbon of the dithiane ring, flanked by two sulfur atoms, become sufficiently acidic (pKa ≈ 31) to be removed by a strong, non-nucleophilic base such as n-butyllithium (n-BuLi).[2][3] The resulting 2-lithio-1,3-dithiane is a potent carbon nucleophile, stabilized by the adjacent sulfur atoms, which can then react with a wide array of electrophiles.[1] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, completing the synthetic transformation.[2][3] This fundamental process allows for the formation of ketones, aldehydes, and a variety of other structures that would be challenging to synthesize through traditional bond disconnections.
Protocol 1: Synthesis of 2-(1,3-Dithian-2-yl)ethan-1-ol
This protocol is a representative procedure based on established methodologies. [1] Materials:
-
1,3-Dithiane (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Ethylene oxide (condensed, >1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,3-dithiane and anhydrous THF (~0.2 M concentration).
-
Deprotonation: The solution is cooled to -40 °C in a dry ice/acetonitrile bath. n-Butyllithium is added dropwise via syringe, ensuring the internal temperature does not exceed -20 °C. The resulting mixture is stirred at this temperature for 1-2 hours.
-
Causality: The low temperature is critical to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the THF solvent. The slow addition maintains temperature control.
-
-
Electrophilic Addition: The reaction mixture is cooled further to -78 °C (dry ice/acetone bath). A pre-cooled solution of ethylene oxide in anhydrous THF is added slowly. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.
-
Causality: The nucleophilic attack on the epoxide is highly exothermic. Maintaining a very low initial temperature prevents uncontrolled reaction and potential polymerization of the ethylene oxide.
-
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure alcohol.
Sequential Umpolung: Advanced Reactivity of the Bifunctional Product
A key feature of 2-(1,3-dithian-2-yl)ethan-1-ol is that it still possesses an acidic proton at the C2 position of the dithiane ring. This allows for a second umpolung event, transforming the molecule into a versatile platform for building molecular complexity. However, the free hydroxyl group can interfere with the second deprotonation step by quenching the strong base. Therefore, a protection strategy is required.
Step 1: Protection of the Hydroxyl Group
The primary alcohol is typically protected as a robust yet readily cleavable ether, such as a tert-butyldimethylsilyl (TBDMS) ether. This ensures it remains inert during the subsequent strong base treatment.
Step 2: Second Deprotonation and Alkylation
With the alcohol protected, a second equivalent of n-BuLi can be used to deprotonate the C2 position, generating a new lithiated dithiane species. This nucleophile can then be reacted with a second, different electrophile (E₂). This sequence allows for the controlled, stepwise introduction of two different side chains onto the original masked carbonyl carbon.
Step 3: Deprotection and Unmasking
The final step involves the removal of both the dithiane and the alcohol protecting groups. The dithiane is typically hydrolyzed back to a carbonyl group using reagents like mercury(II) chloride (HgCl₂) or milder, modern alternatives such as o-iodoxybenzoic acid (IBX). [4]The silyl ether is easily cleaved using fluoride sources like tetrabutylammonium fluoride (TBAF). The order of deprotection can be chosen based on the overall synthetic strategy. This sequence ultimately yields a highly functionalized β-hydroxyketone.
Applications in Drug Development & Complex Synthesis
The β-hydroxyketone motif generated through this sequential umpolung strategy is a privileged substructure in a vast number of biologically active natural products and pharmaceutical agents, including polyketides, macrolides, and statin derivatives. The ability to precisely and sequentially install two different substituents (the hydroxyethyl group and a second variable group) provides a powerful and convergent approach to these targets.
For drug development professionals, this methodology offers a reliable route to generate libraries of complex chiral molecules for screening. By varying the second electrophile (E₂), a diverse range of analogs can be synthesized from a common intermediate, facilitating structure-activity relationship (SAR) studies.
| Step | Reagent/Condition | Purpose | Typical Yield |
| Synthesis | 1. n-BuLi, THF, -20°C2. Ethylene Oxide, -78°C | Form C-C bond via umpolung | 75-90% |
| Protection | TBDMSCl, Imidazole, DMF | Protect hydroxyl group | >95% |
| Alkylation | 1. n-BuLi, THF, -78°C2. Electrophile (R-X) | Second C-C bond formation | 70-85% |
| Deprotection | IBX, DMSO or HgCl₂, aq. MeCN | Unmask ketone functionality | 60-80% |
Conclusion
The umpolung reactivity centered around 2-(1,3-dithian-2-yl)ethan-1-ol represents a sophisticated and powerful tool in the synthetic chemist's arsenal. It beautifully illustrates the principles of polarity inversion, starting with its own synthesis and extending to its use as a scaffold for further, sequential functionalization. By combining the reliability of dithiane chemistry with standard protection/deprotection protocols, this approach provides a robust and flexible pathway to valuable β-hydroxyketone building blocks. For scientists engaged in the synthesis of complex molecules and in the discovery of new therapeutic agents, a thorough understanding and application of this methodology can significantly streamline synthetic routes and enable the rapid generation of molecular diversity.
References
A consolidated list of authoritative sources cited within this guide.
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Retrieved from [Link]
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Scribd. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]
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CHEM-TUBE. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]
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@Dr.Gargey. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]
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Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]
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Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74. Retrieved from [Link]
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Zare, A., et al. (2018). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. ARKIVOC. Retrieved from [Link]
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Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553-3560. Retrieved from [Link]
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mechanism of acyl anion formation from 1,3-Dithiane-2-ethanol
An In-Depth Technical Guide to the Mechanism of Acyl Anion Formation from 1,3-Dithiane-2-ethanol: A Cornerstone of Umpolung Chemistry
Introduction
In the landscape of organic synthesis, the carbonyl group typically features an electrophilic carbon atom, rendering it susceptible to attack by nucleophiles. The concept of Umpolung , a German term for "polarity inversion," represents a paradigm shift in this understanding, allowing for the temporary reversal of this innate reactivity.[1][2][3] This strategy transforms the electrophilic carbonyl carbon into a nucleophilic species, opening up novel pathways for carbon-carbon bond formation. At the heart of this transformative chemistry lies the 1,3-dithiane, a versatile and robust synthon for the acyl anion.[4][5]
The pioneering work of E.J. Corey and Dieter Seebach in the 1960s established 1,3-dithianes as preeminent acyl anion equivalents, leading to what is now widely known as the Corey-Seebach reaction.[3][6][7][8] This powerful reaction involves the deprotonation of a 1,3-dithiane at the C2 position to generate a potent carbon nucleophile. This guide provides an in-depth technical exploration of the mechanism of acyl anion formation, with a specific focus on 1,3-dithiane-2-ethanol as a key starting material. We will dissect the foundational synthesis of the dithiane precursor, delve into the core mechanics of deprotonation, explore the synthetic utility of the resulting acyl anion, and detail the crucial final step of deprotection to unveil the target carbonyl compound.
Part 1: The Foundation - Synthesis of the 1,3-Dithiane Precursor
The journey towards generating an acyl anion equivalent begins with the synthesis of the 1,3-dithiane scaffold itself. This process involves two key stages: the protection of a carbonyl compound as a thioacetal and the subsequent functionalization to introduce the desired side chain, in this case, the ethanol moiety.
Section 1.1: Thioacetalization - Masking the Carbonyl
The formation of a 1,3-dithiane is achieved through the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol.[1][6][9] This reaction serves to "mask" the electrophilic nature of the carbonyl carbon, a crucial prerequisite for the subsequent umpolung.
The mechanism, catalyzed by either a Brønsted or Lewis acid, proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. One of the thiol groups of 1,3-propanedithiol then attacks the activated carbonyl carbon, leading to a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and its elimination as water, followed by an intramolecular attack by the second thiol group, yields the stable cyclic 1,3-dithiane. The choice of acid catalyst can be critical; Lewis acids like BF₃·OEt₂ are often effective for less reactive ketones.
Caption: Mechanism of Acid-Catalyzed Thioacetalization.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiane
-
To a solution of benzaldehyde (10.6 g, 100 mmol) in chloroform (150 mL) is added 1,3-propanedithiol (11.9 g, 110 mmol).
-
The mixture is cooled to 0 °C, and boron trifluoride etherate (BF₃·OEt₂, 1.4 mL, 11 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours, during which a precipitate may form.
-
The reaction is quenched by the addition of 5% aqueous NaOH solution (50 mL).
-
The organic layer is separated, washed with brine, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is recrystallized from methanol to afford 2-phenyl-1,3-dithiane as a white solid.
Section 1.2: Generation of 1,3-Dithiane-2-ethanol
To obtain the target precursor, 1,3-dithiane-2-ethanol, the parent 1,3-dithiane (derived from formaldehyde) is first deprotonated to form the 2-lithio-1,3-dithiane, which then acts as a nucleophile. This lithiated species readily attacks an electrophile, in this case, an epoxide such as ethylene oxide, to introduce the desired ethanol side chain.
The mechanism involves the nucleophilic ring-opening of the epoxide by the dithiane anion. The attack occurs at one of the carbon atoms of the epoxide, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final 1,3-dithiane-2-ethanol.
Experimental Protocol: Synthesis of 1,3-Dithiane-2-ethanol
-
A solution of 1,3-dithiane (12.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is cooled to -30 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.6 M in hexanes, 65 mL, 104 mmol) is added dropwise, maintaining the temperature below -25 °C. The solution is stirred for 2 hours at this temperature.
-
A solution of ethylene oxide (5.3 g, 120 mmol) in anhydrous THF (20 mL) is added slowly to the solution of the lithiated dithiane.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched with saturated aqueous NH₄Cl solution (50 mL).
-
The mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to give 1,3-dithiane-2-ethanol.
Part 2: The Core Mechanism - Deprotonation and Acyl Anion Formation
The formation of the nucleophilic acyl anion equivalent is the pivotal step in Corey-Seebach chemistry. This is achieved by the deprotonation of the C2-substituted 1,3-dithiane, in this instance, 1,3-dithiane-2-ethanol.
Section 2.1: The Acidity of the C2 Proton
The protons attached to the C2 carbon of a 1,3-dithiane are significantly more acidic (pKa ≈ 31) than typical alkane protons.[10][11] This enhanced acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. This stabilization arises from a combination of the inductive effect of the electronegative sulfur atoms and the polarizability of sulfur's valence electrons.[2][10] While older literature often invoked the participation of sulfur's d-orbitals in delocalizing the negative charge, modern computational studies suggest that this is not a major contributing factor.[2]
Section 2.2: The Choice of Base - A Critical Parameter
Given the pKa of the C2 proton, a very strong base is required for efficient deprotonation. n-Butyllithium (n-BuLi) is the base of choice for this transformation.[3][10][11] It is sufficiently strong to quantitatively remove the C2 proton, forming the lithiated dithiane.
The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures, ranging from -78 °C to -30 °C.[2][12] These low temperatures are critical to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent.
A Note on the Hydroxyl Group: In the case of 1,3-dithiane-2-ethanol, there are two acidic protons: the one at C2 and the one on the hydroxyl group. The addition of one equivalent of n-BuLi will preferentially deprotonate the more acidic hydroxyl group. Therefore, to generate the C2 carbanion, at least two equivalents of the base are required. The first equivalent forms the lithium alkoxide, and the second deprotonates the C2 position. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl ether) prior to the C2 deprotonation.
Section 2.3: The Lithiated Intermediate - The "Masked" Acyl Anion
The product of the deprotonation is a 2-lithio-1,3-dithiane derivative, which serves as the "masked" acyl anion.[2][3] This species is a potent carbon nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.[2][10]
Caption: Formation of the Acyl Anion Equivalent.
Part 3: Reactivity and Synthetic Applications of the Acyl Anion
The synthetic power of the 1,3-dithiane methodology stems from the broad reactivity of the lithiated intermediate with various electrophiles.
Section 3.1: Reaction with Electrophiles
The 2-lithio-1,3-dithiane can react with a diverse range of electrophilic partners, leading to the formation of a variety of important structural motifs.[1][3][10]
| Electrophile | Resulting Product after Deprotection | Product Class |
| Alkyl Halide (R-X) | Ketone | Ketone Synthesis |
| Aldehyde (R'-CHO) | α-Hydroxy Ketone | Acyloin Synthesis |
| Ketone (R'-CO-R'') | α-Hydroxy Ketone | Acyloin Synthesis |
| Epoxide | β-Hydroxy Ketone | β-Hydroxy Ketone Synthesis |
| Carbon Dioxide (CO₂) | α-Keto Acid | α-Keto Acid Synthesis |
| Acyl Chloride (R'-COCl) | 1,2-Diketone | 1,2-Diketone Synthesis |
| Nitrile (R'-CN) | α-Diketone | α-Diketone Synthesis |
Part 4: Deprotection - Unveiling the Carbonyl
The final step in the Corey-Seebach reaction sequence is the hydrolysis of the dithiane group to regenerate the carbonyl functionality.[10] This deprotection can be challenging due to the high stability of the thioacetal.[4]
Section 4.1: The Challenge of Thioacetal Cleavage
The stability of the 1,3-dithiane ring towards both acidic and basic conditions makes it an excellent protecting group. However, this same stability necessitates specific and often harsh conditions for its removal.
Section 4.2: Common Deprotection Protocols
The most common method for dithiane deprotection involves the use of mercury(II) salts, such as mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), in an aqueous organic solvent mixture.[5]
The mechanism is believed to involve the coordination of the mercury(II) ion to the sulfur atoms, which facilitates the hydrolytic cleavage of the C-S bonds. The insoluble mercury sulfide precipitates, driving the reaction to completion.
Caption: Deprotection of a 1,3-Dithiane using Mercury(II) Salts.
Experimental Protocol: Deprotection of a 2,2-Disubstituted-1,3-dithiane
-
The 2,2-disubstituted-1,3-dithiane (10 mmol) is dissolved in a mixture of acetonitrile (80 mL) and water (20 mL).[5]
-
Mercury(II) chloride (5.4 g, 20 mmol) and mercury(II) oxide (4.3 g, 20 mmol) are added to the solution.[5]
-
The resulting suspension is stirred vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the mixture is filtered through a pad of Celite to remove the insoluble mercury salts.[5]
-
The filtrate is extracted with diethyl ether (3 x 50 mL).[5]
-
The combined organic layers are washed with saturated aqueous ammonium acetate, water, and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude ketone, which can be further purified by distillation or column chromatography.[5]
Due to the toxicity of mercury salts, several alternative deprotection methods have been developed, including oxidative methods (e.g., with N-bromosuccinimide or bis(trifluoroacetoxy)iodobenzene) and other metal-mediated processes.
Conclusion
The formation of an acyl anion equivalent from 1,3-dithiane derivatives is a cornerstone of modern organic synthesis, exemplifying the power of umpolung chemistry. The journey from a simple carbonyl compound to a versatile nucleophilic acyl anion synthon, as detailed in this guide with 1,3-dithiane-2-ethanol, showcases a robust and highly adaptable methodology for the construction of complex molecular architectures. The ability to form carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies has cemented the Corey-Seebach reaction as an indispensable tool for researchers, scientists, and drug development professionals. As the field of organic synthesis continues to evolve, the principles of polarity inversion pioneered by this chemistry will undoubtedly continue to inspire new and innovative synthetic transformations.
References
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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Suma H.S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]
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Unnamed Author. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]
-
Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
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Smith, K., Al-Zuhairi, S. K., & Al-Nakib, D. J. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1185–1193. [Link]
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Unnamed Author. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]
-
Page, P. C. B., et al. (1990). Anion Reactions of 1,3-Dithiane 1,3-Dioxide with Carbonyl Compounds: High Diastereoselectivity with Aromatic Aldehydes under Conditions of Equilibrium Control. The Journal of Organic Chemistry, 55(20), 5444-5449. [Link]
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Yus, M., & Nájera, C. (2004). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 60(40), 8693-8745. [Link]
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Sharma, A., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(10), 3286. [Link]
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Encyclopedia.pub. (2023, May 30). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]
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ResearchGate. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 1,3-Dithiane-2-ethanol
Introduction: The Role of 1,3-Dithiane-2-ethanol in Modern Synthesis
1,3-Dithiane-2-ethanol is a bifunctional molecule of significant interest to researchers and professionals in drug development and complex molecule synthesis. It incorporates the robust 1,3-dithiane core, a widely utilized protecting group for carbonyl compounds and a cornerstone in the principles of umpolung or polarity inversion chemistry. The presence of a primary alcohol functionality on the C2-substituent provides a versatile handle for further synthetic transformations. Understanding the stability and optimal storage conditions of this reagent is paramount to ensuring its integrity, which in turn guarantees reproducibility and success in multi-step synthetic campaigns. This guide provides an in-depth analysis of the chemical stability of 1,3-Dithiane-2-ethanol, potential degradation pathways, and field-proven protocols for its long-term storage and handling.
Pillar I: Chemical Stability Profile
The stability of 1,3-Dithiane-2-ethanol is best understood by considering the two key structural components: the 1,3-dithiane ring and the ethanol sidechain.
The Robust 1,3-Dithiane Core
The 1,3-dithiane moiety is renowned for its high stability under a broad range of chemical conditions, which is a primary reason for its widespread use as a protecting group for aldehydes and ketones.[1] It is generally resistant to both acidic and basic environments, as well as to many nucleophilic and reducing agents.[1]
However, the stability of the dithiane ring is not absolute. Its degradation is typically induced by specific, often harsh, chemical treatments intended for its removal (deprotection) in a synthetic sequence. These conditions represent the primary incompatibilities and potential degradation pathways for 1,3-Dithiane-2-ethanol.
The Reactive Ethanol Sidechain
The primary alcohol group of the ethanol substituent introduces an additional layer of reactivity to the molecule. While the dithiane core may be stable under certain conditions, the hydroxyl group can participate in reactions typical of primary alcohols, such as oxidation, esterification, and etherification.
Pillar II: Potential Degradation Pathways and Chemical Incompatibilities
A thorough understanding of the potential degradation mechanisms is crucial for establishing effective storage and handling protocols.
Oxidative Cleavage of the Dithiane Ring
The most significant degradation pathway for the 1,3-dithiane ring is oxidative cleavage. The sulfur atoms are susceptible to oxidation, which can lead to the cleavage of the C-S bonds and the regeneration of the parent carbonyl group. Reagents known to effect this transformation are strong oxidizing agents. Therefore, 1,3-Dithiane-2-ethanol is incompatible with:
-
Peroxides: Hydrogen peroxide, in the presence of a catalyst, can deprotect 1,3-dithianes.[2]
-
Hypervalent Iodine Reagents: Reagents such as o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene are effective for the cleavage of dithianes.[2]
-
Heavy Metal Salts: Historically, salts of mercury (e.g., HgCl₂) have been used for dithiane deprotection, exploiting the high affinity of Hg(II) for thiols.[3][4] Due to their toxicity, these are less commonly used now but represent a significant incompatibility.
Prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could potentially lead to slow oxidative degradation.
Oxidation of the Ethanol Sidechain
The primary alcohol of the ethanol group can be oxidized to the corresponding aldehyde or carboxylic acid. This reaction is a common transformation in organic synthesis and can be effected by a wide range of oxidizing agents, including those based on chromium (e.g., PCC, PDC) and manganese (e.g., KMnO₄), as well as milder, more selective reagents. It is important to note that some of the reagents used for dithiane cleavage are also strong oxidants and could potentially oxidize the alcohol functionality.
Hydrolytic Instability under Forcing Conditions
While generally stable to hydrolysis, the 1,3-dithiane ring can be cleaved under forcing acidic conditions, particularly in the presence of reagents that facilitate the hydrolysis of thioacetals.[1]
Visualizing Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 1,3-Dithiane-2-ethanol.
Caption: Potential degradation pathways for 1,3-Dithiane-2-ethanol.
Pillar III: Recommended Storage and Handling Protocols
Based on the stability profile and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term integrity of 1,3-Dithiane-2-ethanol.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen, reducing the risk of oxidative degradation of the sulfur atoms and the alcohol. |
| Container | Use a tightly sealed, amber glass container. | Protects from light, which can catalyze oxidative processes, and prevents exposure to air and moisture. |
| Moisture | Store in a dry environment. Avoid exposure to moisture. | While the dithiane ring is relatively stable to hydrolysis, excess moisture can facilitate certain degradation pathways. |
| Purity | Use high-purity material and avoid contamination. | Contaminants, particularly metal ions, can catalyze degradation. |
Experimental Protocols for Stability Assessment
To ensure the quality of 1,3-Dithiane-2-ethanol, particularly after prolonged storage, a series of analytical tests should be performed.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 1,3-Dithiane-2-ethanol and quantify any degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1,3-Dithiane-2-ethanol in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Ramp to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be determined by the area percentage of the main peak. The presence of new peaks may indicate degradation products.
Structural Integrity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 1,3-Dithiane-2-ethanol and identify any structural changes due to degradation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum of a pure, freshly prepared sample. Look for the characteristic peaks of the dithiane ring protons and the ethanol sidechain. The appearance of new signals, particularly in the aldehyde or carboxylic acid regions of the ¹H NMR spectrum, would indicate oxidation of the alcohol.
Workflow for Handling and Stability Testing
The following workflow outlines the recommended procedure for handling and testing a new batch or a stored sample of 1,3-Dithiane-2-ethanol.
Caption: Recommended workflow for quality control of 1,3-Dithiane-2-ethanol.
Conclusion
1,3-Dithiane-2-ethanol is a stable and versatile synthetic building block when stored and handled correctly. Its primary vulnerabilities are oxidative degradation of the dithiane ring and oxidation of the ethanol sidechain. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of this valuable reagent can be maintained. Regular analytical assessment using techniques such as HPLC and NMR is a critical component of a robust quality control program, ensuring the reliability of this compound in demanding synthetic applications.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Jin, Y.-S., Zhang, W., Zhang, D.-Z., Qiao, L.-M., Wu, Q.-Y., & Chen, H.-S. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, April 29). Dithiane. In Wikipedia. Retrieved from [Link]
-
Hashemi, M. M., & Rahimi, A. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. E-Journal of Chemistry, 3(4), 323-327. Retrieved from [Link]
-
Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. Retrieved from [Link]
-
Kolb, M. (2010). Developments in the Deprotection of Thioacetals. Synthesis, 2010(12), 1953-1978. Retrieved from [Link]
Sources
Methodological & Application
The Versatility of 1,3-Dithiane-2-ethanol: A Comprehensive Guide to its Role as a Masked Acyl Anion Equivalent
In the intricate world of organic synthesis, the strategic manipulation of chemical reactivity is paramount. The concept of "umpolung," or the reversal of polarity, stands as a powerful testament to the ingenuity of chemists in forging complex molecular architectures. This guide delves into the practical applications and theoretical underpinnings of 1,3-dithiane-2-ethanol, a bifunctional building block that serves as a potent masked acyl anion equivalent. By leveraging the unique properties of the 1,3-dithiane moiety, researchers can unlock novel synthetic pathways, particularly in the construction of polyfunctional molecules relevant to pharmaceutical and materials science. This document provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Power of Umpolung: Understanding the 1,3-Dithiane System
At the heart of this chemistry lies the 1,3-dithiane functional group, a cyclic thioacetal that ingeniously inverts the normal electrophilic character of a carbonyl carbon into a nucleophilic one. This transformation, pioneered by Corey and Seebach, has become a cornerstone of modern organic synthesis.[1][2]
Normally, the carbon atom of a carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. However, when an aldehyde is converted into a 1,3-dithiane, the proton on the carbon atom flanked by the two sulfur atoms (the C-2 position) becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium (n-BuLi).[3] This deprotonation generates a resonance-stabilized carbanion, the 2-lithio-1,3-dithiane, which behaves as a potent nucleophile—an acyl anion equivalent.[2][4] This nucleophilic center can then be reacted with a wide array of electrophiles to form new carbon-carbon bonds.[5]
The stability of the dithiane anion is attributed to the polarizability of the sulfur atoms and the ability of their d-orbitals to delocalize the negative charge.[5] This stability allows for clean and efficient reactions with various electrophiles, a feature that is not readily achievable with oxygen-based acetals.
Synthesis of 1,3-Dithiane-2-ethanol: A Key Building Block
The introduction of a hydroxyethyl substituent at the C-2 position of the 1,3-dithiane ring creates the versatile building block, 1,3-dithiane-2-ethanol. This is typically achieved by reacting the 2-lithio-1,3-dithiane anion with ethylene oxide. The epoxide serves as a two-carbon electrophile, and the subsequent ring-opening reaction yields the desired β-hydroxy dithiane.
Caption: Synthetic workflow for 1,3-dithiane-2-ethanol.
Experimental Protocol: Synthesis of 1,3-Dithiane-2-ethanol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Dithiane | 120.24 | 12.0 g | 0.10 | Must be pure and dry. |
| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous, freshly distilled. |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 | Titrated solution. |
| Ethylene oxide | 44.05 | ~5.3 g (condensed) | ~0.12 | Highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood. |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Charging the Flask: The flask is charged with 1,3-dithiane (12.0 g, 0.10 mol) and anhydrous THF (200 mL). The solution is stirred until the dithiane is fully dissolved and then cooled to -20 °C using a dry ice/acetone bath.
-
Formation of the Lithio-dithiane: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -10 °C. The resulting colorless to pale yellow solution is stirred at -10 °C for 1 hour.
-
Reaction with Ethylene Oxide: The reaction mixture is cooled to -78 °C. Ethylene oxide (approximately 5.3 g, 0.12 mol), pre-condensed into a cooled, graduated cylinder, is added to the reaction mixture via a cannula. Caution: Ethylene oxide is a toxic gas. This step must be performed in a well-ventilated fume hood.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Work-up and Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,3-dithiane-2-ethanol as a colorless oil.
Applications in Organic Synthesis: A Bifunctional Linchpin
The synthetic utility of 1,3-dithiane-2-ethanol stems from its bifunctional nature. It possesses a masked carbonyl group (the dithiane) and a nucleophilic hydroxyl group. This allows for a variety of synthetic manipulations:
-
Protection and Further Functionalization: The hydroxyl group can be protected with a suitable protecting group (e.g., silyl ether, benzyl ether) to allow for further elaboration at the C-2 position of the dithiane ring (after deprotonation).
-
Activation of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate), enabling subsequent nucleophilic substitution reactions.
-
Deprotection to Reveal the Carbonyl: The dithiane can be hydrolyzed to unveil the carbonyl group, yielding a β-hydroxy aldehyde or a derivative thereof.
Caption: Synthetic utility of 1,3-dithiane-2-ethanol.
Protocol: Deprotection of 1,3-Dithiane-2-ethanol to 3-Hydroxypropanal
The final and crucial step in utilizing the masked acyl anion is the deprotection of the dithiane to regenerate the carbonyl group. A variety of methods exist, ranging from the traditional use of toxic mercury salts to milder, more modern oxidative procedures.[1][6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Dithiane-2-ethanol | 164.29 | 1.64 g | 0.01 | Starting material from previous synthesis. |
| Mercury(II) chloride (HgCl₂) | 271.52 | 5.43 g | 0.02 | Highly Toxic! Handle with extreme care. |
| Calcium carbonate (CaCO₃) | 100.09 | 2.50 g | 0.025 | Acts as an acid scavenger. |
| Acetonitrile | 41.05 | 40 mL | - | |
| Water | 18.02 | 10 mL | - |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is charged with 1,3-dithiane-2-ethanol (1.64 g, 0.01 mol), acetonitrile (40 mL), and water (10 mL).
-
Addition of Reagents: Calcium carbonate (2.50 g, 0.025 mol) and mercury(II) chloride (5.43 g, 0.02 mol) are added to the stirred solution.
-
Reaction: The resulting suspension is stirred vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the mercury salts and calcium carbonate. The filter cake is washed with acetonitrile.
-
Isolation: The filtrate is concentrated under reduced pressure to afford the crude 3-hydroxypropanal. Note: 3-Hydroxypropanal is often unstable and prone to polymerization. It is typically used immediately in the next synthetic step without extensive purification.
Conclusion
1,3-Dithiane-2-ethanol stands as a testament to the power of strategic functional group manipulation in organic synthesis. Its role as a masked acyl anion equivalent, combined with the presence of a versatile hydroxyl group, makes it a valuable bifunctional building block for the construction of complex molecules. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers, enabling them to confidently employ this reagent in their synthetic endeavors. As the demand for more sophisticated and highly functionalized molecules continues to grow, the principles of umpolung chemistry, exemplified by reagents like 1,3-dithiane-2-ethanol, will undoubtedly remain at the forefront of innovative synthetic design.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]7]
-
Shivaprasad, H. S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]5]
-
Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(5), 3631-3636.[5]
-
Kaur, N., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(19), 6685.[1]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]2]
-
Corey, E. J., & Seebach, D. (1971). 1,3-Dithiane. Organic Syntheses, 51, 72.[1]
-
ChemTube3D. (n.d.). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]4]
-
ResearchGate. (n.d.). 2-Lithio-1,3-dithiane. Retrieved from [Link]]
-
Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(09), 1393-1399.[7]
Sources
Application Notes & Protocols: The Strategic Utility of 1,3-Dithiane-2-ethanol in Complex Natural Product Synthesis
These application notes provide an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 1,3-dithiane-2-ethanol as a versatile building block in the synthesis of complex natural products. This document elucidates the underlying chemical principles, showcases its utility in advanced synthetic strategies, and provides detailed, field-proven protocols.
Introduction: The Power of Polarity Inversion and Masked Functionality
The art of organic synthesis often hinges on the ability to reverse the inherent polarity of functional groups, a concept elegantly termed "umpolung" by Seebach.[1] The 1,3-dithiane moiety is a cornerstone of this strategy, effectively masking an aldehyde's electrophilic carbonyl carbon and transforming it into a potent nucleophilic center upon deprotonation.[2] This polarity inversion allows for the formation of carbon-carbon bonds that would otherwise be challenging to construct.
1,3-Dithiane-2-ethanol, the subject of these notes, is a bifunctional building block that couples the well-established umpolung character of the dithiane ring with a versatile hydroxyl group. This combination offers synthetic chemists a powerful tool to construct complex molecular architectures, particularly those found in biologically active natural products. The hydroxyl group can serve as a handle for further functionalization, a directing group in stereoselective reactions, or a key component in the assembly of larger fragments.
Synthesis of 1,3-Dithiane-2-ethanol: A Practical Protocol
The preparation of 1,3-dithiane-2-ethanol can be reliably achieved through two primary routes: the reaction of 2-lithio-1,3-dithiane with ethylene oxide or the protection of 3-hydroxypropanal with 1,3-propanedithiol. The latter is often preferred for its operational simplicity and the commercial availability of the starting materials.
Protocol 1: Synthesis from 3-Hydroxypropanal
This protocol details the formation of 1,3-dithiane-2-ethanol via the thioacetalization of 3-hydroxypropanal.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Hydroxypropanal (30% aq. solution) | 74.08 | 12.3 g | 0.05 |
| 1,3-Propanedithiol | 108.24 | 5.41 g | 0.05 |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 0.71 g | 0.005 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a stirred solution of 3-hydroxypropanal (12.3 g of a 30% aqueous solution, ~0.05 mol) in dichloromethane (100 mL) at 0 °C, add 1,3-propanedithiol (5.41 g, 0.05 mol).
-
Slowly add boron trifluoride diethyl etherate (0.71 g, 0.005 mol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1,3-dithiane-2-ethanol as a colorless oil.
Expected Yield: 70-80%
Application in Natural Product Synthesis: The Spongistatin Case Study
The true power of 1,3-dithiane-2-ethanol is demonstrated in its application to the synthesis of complex, biologically active natural products. A prime example is its use in the total synthesis of Spongistatin 2, a potent mitotic inhibitor, by Smith and coworkers.[3][4]
Application Note: Dithiane-Mediated Linchpin Coupling in Spongistatin 2 Synthesis
In their convergent synthesis of Spongistatin 2, the Smith group employed a sophisticated multicomponent dithiane-mediated linchpin coupling strategy.[4] This approach allowed for the efficient and stereocontrolled union of two complex fragments to construct the C1-C15 (AB spiroketal) portion of the molecule. A derivative of 1,3-dithiane-2-ethanol served as the linchpin, connecting two different epoxides in a single flask.
Protocol 2: Dithiane Linchpin Coupling for the Spongistatin AB Fragment
This protocol is adapted from the work of Smith et al. and illustrates the coupling of a protected 1,3-dithiane-2-ethanol derivative with two different epoxides.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-(2-(tert-Butyldimethylsilyloxy)ethyl)-1,3-dithiane | 278.56 | 2.79 g | 0.01 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 0.011 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Epoxide 1 (complex fragment) | - | 1.0 eq | 0.01 |
| Hexamethylphosphoramide (HMPA) | 179.20 | 3.58 g | 0.02 |
| Epoxide 2 (complex fragment) | - | 1.2 eq | 0.012 |
Procedure:
-
To a solution of 2-(2-(tert-butyldimethylsilyloxy)ethyl)-1,3-dithiane (2.79 g, 0.01 mol) in anhydrous tetrahydrofuran (50 mL) at -78 °C under an argon atmosphere, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 0.011 mol) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of Epoxide 1 (1.0 eq) in anhydrous THF (10 mL) dropwise to the lithiated dithiane solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add hexamethylphosphoramide (3.58 g, 0.02 mol) to the reaction mixture.
-
Slowly warm the mixture to 0 °C and stir for 30 minutes.
-
Add a solution of Epoxide 2 (1.2 eq) in anhydrous THF (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Causality Behind Experimental Choices:
-
The use of a silyl protecting group on the ethanol moiety prevents its deprotonation by the strong base and allows for the selective formation of the C2-lithiated dithiane.
-
HMPA is used as a cosolvent to break up aggregates of the intermediate lithium alkoxide, increasing its reactivity towards the second epoxide.
-
The stepwise addition of the epoxides at controlled temperatures allows for a highly diastereoselective coupling process.
Further Applications and Versatility
The utility of 1,3-dithiane-2-ethanol and its derivatives extends beyond the Spongistatin synthesis. For instance, related dithiane intermediates have been employed in the synthesis of other complex natural products like (+)-Ptilocaulin, a marine alkaloid with cytotoxic and antimicrobial properties.[5] In these syntheses, the dithiane moiety serves as a masked carbonyl, enabling the construction of the core carbon skeleton, while the side chain can be elaborated as required.
Deprotection of the Dithiane Moiety
A crucial final step in many synthetic sequences involving 1,3-dithianes is the deprotection to reveal the carbonyl group. A variety of methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.
Common Deprotection Methods:
| Reagent System | Conditions | Notes |
| Mercury(II) chloride (HgCl₂), CaCO₃ | aq. Acetonitrile, rt | Classical, but highly toxic. |
| N-Bromosuccinimide (NBS) | aq. Acetone, 0 °C to rt | Mild and effective for many substrates. |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | aq. THF, rt | Oxidative deprotection, often high yielding. |
| Iodine (I₂), NaHCO₃ | Acetone/Water, rt | Mild and metal-free conditions. |
Conclusion
1,3-Dithiane-2-ethanol is a highly valuable and versatile building block in modern organic synthesis. Its ability to combine the powerful umpolung reactivity of the dithiane core with a functionalizable hydroxyl group provides a robust platform for the construction of complex molecular architectures. The successful application of this reagent in the total synthesis of intricate natural products like Spongistatin 2 underscores its importance and potential for future discoveries in drug development and chemical biology. These application notes and protocols are intended to serve as a practical guide for researchers looking to harness the synthetic potential of this remarkable molecule.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
Seebach, D. Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 1979 , 18(4), 239-258. [Link]
-
Yus, M.; Nájera, C.; Foubelo, F. The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 2003 , 59(33), 6147-6212. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Smith, A. B., III; et al. Spongipyran Synthetic Studies. Total Synthesis of (+)-Spongistatin 2. J. Org. Chem.2008 , 73(4), 1435–1449. [Link]
-
Jin, Y.-S.; et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. J. Chil. Chem. Soc.2009 , 54(4), 435-437. [Link]
-
Smith, A. B., III; et al. Multicomponent Linchpin Couplings. Reaction of Dithiane Anions with Terminal Epoxides, Epichlorohydrin, and Vinyl Epoxides: Efficient, Rapid, and Stereocontrolled Assembly of Advanced Fragments for Complex Molecule Synthesis. J. Am. Chem. Soc.2003 , 125(38), 11566–11567. [Link]
-
Corey, E. J.; Seebach, D. Synthesis of 1,3-Dithiane. Org. Synth.1973 , 53, 72. [Link]
-
Mori, M.; et al. Total synthesis of (±)-ptilocaulin starting from tropolone. J. Chem. Soc., Perkin Trans. 1, 1993 , 197-202. [Link]
-
Química Orgánica. Synthesis of 1,3-dithianes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3-dithianes [quimicaorganica.org]
- 3. Spongipyran Synthetic Studies. Total Synthesis of (+)-Spongistatin 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (±)-ptilocaulin starting from tropolone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Synthesis of α-Hydroxy Ketones via 1,3-Dithiane-Mediated Umpolung
Abstract: This document provides a comprehensive guide for the synthesis of α-hydroxy ketones (AHKs), a crucial structural motif in medicinal chemistry and natural product synthesis. We detail a robust and versatile methodology centered on the 1,3-dithiane-mediated reversal of carbonyl polarity, a concept known as "umpolung." This strategy transforms the typically electrophilic carbonyl carbon into a potent nucleophilic acyl anion equivalent. The guide offers an in-depth exploration of the reaction mechanism, step-by-step experimental protocols, critical parameter optimization, and a comparative analysis of deprotection techniques. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful synthetic transformation.
Introduction: The Significance of α-Hydroxy Ketones and the Power of Umpolung
The α-hydroxy ketone (AHK) moiety is a high-value functional group frequently found in biologically active natural products and serves as a versatile building block for the synthesis of complex molecules and pharmaceuticals.[1][2] Traditional methods for AHK synthesis, such as the acyloin condensation or oxidation of alkenes, have limitations in substrate scope, regioselectivity, or functional group tolerance.[3]
The strategy outlined herein utilizes the chemical properties of 1,3-dithiane to overcome many of these challenges.[4] Developed as a cornerstone of modern organic synthesis by Corey and Seebach, this method is based on the principle of Umpolung , or polarity inversion.[5] Normally, a carbonyl carbon is electrophilic. By converting it into a 1,3-dithiane, the C-2 proton becomes sufficiently acidic to be removed by a strong base, generating a stabilized carbanion.[6][7] This carbanion acts as a nucleophilic acyl anion equivalent, effectively inverting the carbonyl's innate reactivity and enabling the formation of carbon-carbon bonds with various electrophiles, including aldehydes, to construct the AHK framework.
The Core Principle: Umpolung of a Masked Carbonyl
The success of this synthetic route hinges on the temporary masking of a carbonyl group as a 1,3-dithiane. The two sulfur atoms flanking the C-2 carbon play a critical role:
-
Stabilization: They stabilize the adjacent carbanion through the polarization of their electron clouds and the use of d-orbitals, making the C-2 proton (pKa ≈ 31) accessible to strong bases like n-butyllithium (n-BuLi).[7]
-
Reactivity: The resulting 2-lithio-1,3-dithiane is a potent nucleophile, capable of attacking electrophilic centers to forge new C-C bonds.[5]
This process is a classic example of designing reactivity by temporarily altering a functional group's intrinsic electronic properties.
Caption: Umpolung concept: Inverting carbonyl reactivity using a dithiane mask.
Overall Synthetic Workflow
The synthesis of an α-hydroxy ketone using this methodology is a multi-stage process. The general pathway involves starting with two different aldehydes (or the same aldehyde for a symmetrical product), where one will become the ketone part and the other will form the hydroxy-bearing carbon of the final AHK.
Caption: Four-stage workflow for α-hydroxy ketone synthesis via dithiane umpolung.
Detailed Application Protocols
The following protocols provide a tangible example: the synthesis of Benzoin (1-hydroxy-1,2-diphenylethanone) from benzaldehyde.
Protocol 1: Stage 1 - Dithiane Formation
Objective: To synthesize 2-phenyl-1,3-dithiane from benzaldehyde, effectively "masking" the carbonyl.
Materials & Reagents:
-
Benzaldehyde (freshly distilled)
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Chloroform (CHCl₃), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
Procedure:
-
Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add anhydrous chloroform (100 mL) and benzaldehyde (5.3 g, 50 mmol). Stir the solution.
-
Thiol Addition: Add 1,3-propanedithiol (5.4 g, 50 mmol) to the stirring solution.
-
Catalysis: Carefully add boron trifluoride etherate (0.2 mL) as a catalyst. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize from methanol to yield pure 2-phenyl-1,3-dithiane as white crystals.
Causality: BF₃·OEt₂ is a Lewis acid that activates the carbonyl carbon of the aldehyde, facilitating the nucleophilic attack by the sulfur atoms of the dithiol to form the stable six-membered dithiane ring.[7]
Protocol 2: Stages 2, 3 & 4 - Lithiation, C-C Bond Formation, and Deprotection
Objective: To generate the lithiated dithiane, react it with a second equivalent of benzaldehyde, and deprotect the dithiane to yield benzoin.
Materials & Reagents:
-
2-Phenyl-1,3-dithiane (from Protocol 1)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde (freshly distilled)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile and Water
-
Diethyl ether
-
Ammonium chloride (NH₄Cl), saturated solution
-
Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone).
Procedure:
Part A: Lithiation and C-C Bond Formation
-
Setup: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, dissolve 2-phenyl-1,3-dithiane (3.92 g, 20 mmol) in anhydrous THF (80 mL).
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Expertise Note: Maintaining a low temperature is critical to prevent side reactions and decomposition of the lithiated species.
-
Lithiation: Add n-BuLi (8.8 mL of 2.5 M solution, 22 mmol, 1.1 eq) dropwise via syringe over 10 minutes. The solution will typically turn yellow, indicating carbanion formation. Stir at this temperature for 2 hours.
-
Electrophile Addition: In a separate flask, prepare a solution of benzaldehyde (2.12 g, 20 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cold lithiated dithiane solution.
-
Reaction: Allow the reaction mixture to stir at -40 °C for 1 hour, then let it warm slowly to room temperature overnight.
-
Quenching: Quench the reaction by slowly adding saturated NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is the hydroxy-dithiane adduct.
Part B: Dithiane Deprotection
-
Setup: Dissolve the crude adduct from Part A in a mixture of acetonitrile (80 mL) and water (20 mL).
-
Reagent Addition: Add calcium carbonate (CaCO₃, 5 g) followed by mercury(II) chloride (HgCl₂, 10.8 g, 40 mmol). SAFETY WARNING: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Reaction: Stir the resulting slurry vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting adduct is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, concentrate, and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure benzoin.
Data Summary & Optimization
Successful synthesis relies on careful control of several parameters. The table below summarizes key variables and expected outcomes.
| Parameter | Recommended Condition | Rationale / Field Insight | Typical Yield Range |
| Base | n-Butyllithium (n-BuLi) | Strong enough to deprotonate the C-2 position effectively. LDA is a possible but less common alternative. | N/A |
| Solvent | Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium cation, stable at low temperatures. | N/A |
| Lithiation Temp. | -78 °C to -20 °C | Substrate dependent. Lower temperatures (-40 °C or below) are generally required to ensure the stability of the lithiated intermediate and prevent side reactions.[6] | 85-95% (Alkylation) |
| Deprotection | HgCl₂/CaCO₃ | Highly effective and reliable, but extremely toxic. CaCO₃ buffers the acid generated during hydrolysis.[6][8] | 70-90% |
| Alternative Deprotection | IBX, H₂O₂/I₂, Selectfluor™ | Milder, less toxic alternatives. May require optimization and can be less general than mercuric methods.[9] | 50-85% |
Troubleshooting Common Issues
-
Low Yield in Lithiation/Alkylation:
-
Cause: Inadequate drying of glassware or solvent; impure reagents (n-BuLi, aldehyde).
-
Solution: Flame-dry all glassware under vacuum. Use freshly distilled, anhydrous solvents. Titrate the n-BuLi solution before use. Use freshly distilled aldehyde.
-
-
Incomplete Deprotection:
-
Cause: Insufficient deprotection reagent or reaction time; sterically hindered substrate.
-
Solution: Increase the equivalents of the deprotection reagent and/or extend the reaction time. For challenging substrates, consider a more forceful reagent like N-chlorosuccinimide/AgNO₃.
-
-
Formation of Side Products:
-
Cause: Lithiation temperature too high, leading to decomposition or reaction with the THF solvent.
-
Solution: Strictly maintain the recommended low temperature during base addition and alkylation.
-
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]
-
YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry.
-
Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of aromatic alpha-hydroxy ketones.
-
NIH National Library of Medicine. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to α‐hydroxy ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Application Note & Protocol Guide: Deprotection Strategies for 1,3-Dithiane-2-ethanol Adducts
Introduction: Unmasking the Carbonyl in β-Hydroxy Dithianes
The 1,3-dithiane moiety is a cornerstone of modern organic synthesis, celebrated for its dual role as a robust protecting group for carbonyls and as a precursor to nucleophilic acyl anions through the Corey-Seebach reaction.[1][2][3] This "umpolung" or reversal of polarity allows for the formation of critical carbon-carbon bonds, generating complex molecular architectures. A frequent and valuable application of this chemistry is the reaction of a 2-lithio-1,3-dithiane with epoxides, such as ethylene oxide, to yield 1,3-dithiane-2-ethanol adducts. These structures are versatile intermediates, containing a masked β-hydroxy ketone or aldehyde functionality.
The final, critical step in such a synthetic sequence is the deprotection of the dithiane to reveal the target carbonyl group. However, this step is not always trivial.[3][4] The stability that makes the dithiane an excellent protecting group also necessitates specific, and sometimes harsh, conditions for its removal.[4][5] Furthermore, the presence of a free hydroxyl group in the 1,3-dithiane-2-ethanol substrate demands a deprotection method that is not only efficient but also chemoselective, avoiding unwanted side reactions like oxidation of the alcohol or elimination.
This guide provides an in-depth analysis of field-proven deprotection methods applicable to 1,3-dithiane-2-ethanol adducts. We will move beyond simple reagent lists to explore the mechanistic rationale behind each strategy, offering detailed protocols and expert insights to empower researchers in drug development and synthetic chemistry to make informed experimental choices.
Logical Framework for Deprotection
The selection of a deprotection strategy is governed by the overall molecular context, including the presence of other functional groups and the desired reaction scale. The process can be broadly categorized, and the decision-making workflow is outlined below.
Caption: Decision workflow for selecting a dithiane deprotection method.
Oxidative Deprotection Methods
Oxidative methods are among the most common for cleaving dithianes. The underlying principle involves the oxidation of one or both sulfur atoms, which transforms the thioacetal into a species that is much more susceptible to hydrolysis.
Hypervalent Iodine Reagents (IBX, DMP)
Mechanism & Rationale: o-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are highly effective reagents for dithiane deprotection. The reaction proceeds through initial coordination of a sulfur atom to the iodine(V) center. This is followed by an intramolecular oxygen transfer to the sulfur, generating a sulfoxide intermediate. Subsequent hydrolysis, often facilitated by the reagent itself or trace water, cleaves the C-S bonds to release the carbonyl compound. These reagents are favored for their relatively mild conditions and high functional group tolerance.[5]
Expertise & Insights: The primary advantage of IBX and DMP is their operational simplicity and the avoidance of toxic heavy metals. The reaction with IBX is often performed in a mixture of DMSO and water, where DMSO aids in solubilizing the reagent. A key consideration for 1,3-dithiane-2-ethanol adducts is the potential for over-oxidation of the primary alcohol. However, under carefully controlled conditions (e.g., stoichiometric amounts of the reagent at room temperature), the deprotection of the dithiane is typically much faster than the oxidation of a non-activated primary alcohol.
Caption: Generalized mechanism for oxidative deprotection.
N-Halosuccinimides (NCS, NBS)
Mechanism & Rationale: The use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in aqueous organic solvents is a classic and highly effective method developed by E.J. Corey.[6] The reaction is initiated by the electrophilic attack of the halogen on one of the sulfur atoms, forming a halosulfonium ion. This activates the dithiane carbon for nucleophilic attack by water. A cascade of steps follows, leading to the formation of a hemithioacetal, which readily hydrolyzes to the desired carbonyl compound and 1,3-propanedithiol.[1][6]
Expertise & Insights: This method is often performed in aqueous acetone or acetonitrile. The presence of a silver salt, like AgNO₃, can accelerate the reaction by coordinating to the sulfur and facilitating the initial halogenation step. For substrates with acid-sensitive groups, the addition of a mild base like collidine or NaHCO₃ can be beneficial to buffer the H⁺ generated during the reaction. The primary alcohol in the 2-ethanol side chain is generally stable under these conditions.
Table 1: Comparison of Oxidative Deprotection Methods
| Reagent System | Typical Conditions | Typical Yields | Advantages | Limitations & Considerations |
| IBX | 2-4 equiv., DMSO/H₂O, rt | 80-95% | Metal-free, high functional group tolerance.[5] | IBX is explosive upon impact or heating >200°C; solubility issues. |
| DMP | 2-3 equiv., CH₂Cl₂/H₂O, rt | 85-98% | Milder than IBX, excellent solubility, commercially available. | Can be expensive, generates acetic acid byproduct. |
| NCS / AgNO₃ | 4-5 equiv. NCS, 4-5 equiv. AgNO₃, aq. CH₃CN | 80-95% | Fast, effective, well-established.[1][6] | Requires stoichiometric silver, light-sensitive, can be acidic. |
| H₂O₂ / I₂ (cat.) | 30% H₂O₂, 5 mol% I₂, SDS, H₂O, rt | 85-99% | "Green" method, mild, neutral conditions, inexpensive.[7][8][9] | May not be suitable for highly oxidation-sensitive substrates. |
Metal-Assisted Hydrolysis
This class of reagents relies on the thiophilic ("sulfur-loving") nature of certain metal ions. These soft Lewis acids coordinate strongly to the sulfur atoms, weakening the C-S bonds and promoting hydrolysis.
Caption: Mechanism for metal-assisted dithiane hydrolysis.
Mercury(II) Salts (HgCl₂, HgO)
Mechanism & Rationale: Mercury(II) chloride, often in the presence of a carbonate base like CaCO₃ or CdCO₃, is the classic reagent for this transformation. The Hg²⁺ ion coordinates to both sulfur atoms, forming a stable mercury-dithiolate complex. This complexation makes the dithioacetal carbon highly electrophilic and susceptible to attack by water, leading to rapid hydrolysis.[10]
Expertise & Insights: This method is extremely effective and often gives high yields where other methods fail. However, the extreme toxicity of mercury salts is a major drawback, and their use should be strictly limited to cases where all other methods are unsuccessful. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, and all waste must be disposed of as hazardous heavy metal waste. A solid-state method using mercury(II) nitrate trihydrate has been reported to be fast and efficient, minimizing solvent use.[10]
Silver(I) and Copper(II) Salts
Mechanism & Rationale: Salts such as silver nitrate (AgNO₃), silver perchlorate (AgClO₄), and copper(II) chloride (CuCl₂) combined with copper(II) oxide (CuO) serve as less toxic alternatives to mercury.[11] Their mechanism is analogous, involving Lewis acidic coordination to the sulfur atoms to facilitate hydrolysis. These reactions are typically slower than their mercury-mediated counterparts.
Expertise & Insights: These methods are a good compromise between efficacy and safety. Copper-based reagents are particularly attractive due to their lower cost and toxicity. The reactions are often run in aqueous organic solvents like acetone or methanol at room temperature or with gentle heating. The presence of the free hydroxyl group in the substrate is unlikely to interfere with these thiophilic metals.
Metal-Free and Alkylative Methods
For substrates that are sensitive to both strong oxidants and heavy metals, a third class of methods offers a milder approach.
Trimethylsilyl Chloride and Sodium Iodide (TMSCl/NaI)
Mechanism & Rationale: This metal-free system provides a remarkably mild and efficient route to deprotection.[11] In acetonitrile, TMSCl and NaI react in situ to generate trimethylsilyl iodide (TMSI). The soft iodide ion attacks one of the sulfur atoms, while the oxophilic silicon coordinates to the resulting thiol, facilitating C-S bond cleavage. The resulting intermediate is then hydrolyzed upon aqueous workup.
Expertise & Insights: This is an excellent modern method that avoids harsh reagents and toxic metals.[11] It is particularly well-suited for complex molecules with sensitive functional groups. The reaction is typically performed at room temperature in acetonitrile. The hydroxyl group of the 2-ethanol side chain will likely be silylated by the TMSCl/TMSI during the reaction but will be readily cleaved back to the free alcohol during the aqueous workup. This transient protection can even be advantageous.
Table 2: Comparison of Metal-Based and Other Deprotection Methods
| Reagent System | Typical Conditions | Typical Yields | Advantages | Limitations & Considerations |
| HgCl₂ / CaCO₃ | 2-3 equiv. HgCl₂, aq. CH₃CN, rt | 90-100% | Highly effective, reliable for stubborn substrates. | Extremely Toxic. [1][10] Generates hazardous waste. |
| AgNO₃ / collidine | 4-6 equiv. AgNO₃, aq. CH₃CN, rt | 75-90% | Less toxic than Hg(II), effective. | Stoichiometric silver required, expensive, light-sensitive. |
| CuCl₂ / CuO | 4-5 equiv. each, aq. Acetone, reflux | 70-90% | Inexpensive, lower toxicity. | Can require heating, may be slower than other methods. |
| TMSCl / NaI | 10 equiv. each, CH₃CN, rt | 85-95% | Metal-free, very mild, good for sensitive substrates.[11] | Requires anhydrous conditions until workup. |
Detailed Experimental Protocols
Protocol 1: Oxidative Deprotection using IBX
This protocol is suitable for substrates that can tolerate mild oxidative conditions.
Materials:
-
1,3-Dithiane-2-ethanol adduct (1.0 mmol)
-
o-Iodoxybenzoic acid (IBX) (3.0 mmol, 3.0 equiv.)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Deionized water (0.5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-dithiane-2-ethanol adduct (1.0 mmol).
-
Add anhydrous DMSO (5 mL) and stir until the substrate is fully dissolved.
-
Add deionized water (0.5 mL) to the solution.
-
In a single portion, add the IBX (3.0 mmol). Caution: IBX is shock-sensitive and potentially explosive upon heating. Handle with care.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 30% EtOAc/Hexanes eluent and visualizing with p-anisaldehyde stain). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aq. NaHCO₃ (20 mL) and saturated aq. Na₂S₂O₃ (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure β-hydroxy ketone/aldehyde.
Protocol 2: Metal-Free Deprotection using TMSCl/NaI
This protocol is ideal for sensitive substrates where oxidative or metal-based methods are undesirable.[11]
Materials:
-
1,3-Dithiane-2-ethanol adduct (1.0 mmol)
-
Sodium iodide (NaI), dried (10.0 mmol, 10.0 equiv.)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Chlorotrimethylsilane (TMSCl), freshly distilled (10.0 mmol, 10.0 equiv.)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,3-dithiane-2-ethanol adduct (1.0 mmol) and dried sodium iodide (10.0 mmol).
-
Add anhydrous acetonitrile (10 mL) via syringe and stir to dissolve the substrate.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add freshly distilled TMSCl (10.0 mmol) dropwise via syringe over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by adding saturated aq. NaHCO₃ (15 mL).
-
Pour the mixture into a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
To hydrolyze the silyl ether intermediate, stir the organic phase with 1 M HCl (10 mL) for 30 minutes. Monitor the cleavage of the O-TMS group by TLC.
-
Separate the layers and wash the organic phase with saturated aq. NaHCO₃ (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]
-
Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560. Retrieved from [Link]
-
Yao, Y., et al. (2020). Mild Deprotection of Dithioacetals by TMSCl/NaI Association in CH3CN. European Journal of Organic Chemistry, 2020(35), 5775-5779. Pre-print available at ChemRxiv. Retrieved from [Link]
-
Kar, A., et al. (2007). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecular Diversity, 11, 27-31. Retrieved from [Link]
-
Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Organic Chemistry Portal. Retrieved from [Link]
-
Iqbal, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Ghorbani-Choghamarani, A. (2009). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using [PBBS], [TBBDA] and NBS. ARKIVOC, 2009(ii), 44-51. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
-
Smith, A. B., III, & Adams, C. M. (2004). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 60(33), 7059-7091. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]
-
Hartung, J., et al. (2008). Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Synthesis, 2008(15), 2369-2372. Retrieved from [Link]
Sources
- 1. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: A Detailed Guide to the Lithiation of 1,3-Dithiane-2-ethanol
Introduction: The Power of Polarity Inversion in Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Corey-Seebach reaction, a powerful tool for achieving this, leverages the concept of "umpolung," or the reversal of polarity, to transform an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1] This is accomplished through the intermediacy of a 1,3-dithiane, a thioacetal that, upon deprotonation, forms a stabilized carbanion capable of reacting with a wide array of electrophiles.[2]
This application note provides a comprehensive guide to the experimental procedure for the lithiation of a functionally more complex substrate: 1,3-dithiane-2-ethanol. The presence of a hydroxyl group introduces a critical consideration, as it possesses an acidic proton that will react with the organolithium base. Consequently, a precise stoichiometry of the base is required to deprotonate both the alcohol and the C-2 position of the dithiane ring, leading to the formation of a dianion. This guide will detail the synthesis of the 1,3-dithiane-2-ethanol precursor and the subsequent generation of its lithiated dianion, a versatile intermediate for further synthetic transformations.
I. Synthesis of the Precursor: 2-(2-Hydroxyethyl)-1,3-dithiane
The journey begins with the synthesis of the starting material, 2-(2-hydroxyethyl)-1,3-dithiane. This is achieved by the nucleophilic ring-opening of ethylene oxide with 2-lithio-1,3-dithiane. The lithiated dithiane is generated in situ from 1,3-dithiane and n-butyllithium (n-BuLi).
Reaction Scheme:
-
Lithiation of 1,3-Dithiane: Formation of the nucleophile.
-
Reaction with Ethylene Oxide: Ring-opening to form the desired alcohol.
Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)-1,3-dithiane
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1,3-Dithiane | 98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethylene oxide | Gas or solution in THF | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl solution | ACS Reagent | VWR Chemicals |
| Anhydrous Magnesium Sulfate | ACS Reagent | VWR Chemicals |
Step-by-Step Procedure:
-
Preparation of 2-Lithio-1,3-dithiane:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1,3-dithiane (1.0 eq).
-
Dissolve the 1,3-dithiane in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -25 °C.
-
Stir the resulting colorless to pale yellow solution at -30 °C for 2 hours.
-
-
Reaction with Ethylene Oxide:
-
Cool the solution of 2-lithio-1,3-dithiane to -78 °C.
-
Slowly bubble ethylene oxide gas (1.5 eq) through the solution or add a pre-cooled solution of ethylene oxide in THF dropwise. Caution: Ethylene oxide is a toxic and flammable gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(2-hydroxyethyl)-1,3-dithiane by flash column chromatography on silica gel.
-
II. Lithiation of 1,3-Dithiane-2-ethanol: Generation of the Dianion
The core of this application note is the double deprotonation of 1,3-dithiane-2-ethanol to form a dianion. This requires at least two equivalents of a strong base, typically n-butyllithium. The first equivalent deprotonates the hydroxyl group, while the second equivalent removes the acidic proton at the C-2 position of the dithiane ring.
Causality of Experimental Choices:
-
Stoichiometry of n-BuLi: The use of slightly more than two equivalents (e.g., 2.2 eq) of n-BuLi is crucial to ensure complete deprotonation of both the alcohol and the C-2 proton. Incomplete deprotonation will lead to a mixture of species and lower yields in subsequent reactions.
-
Temperature Control: The initial deprotonation of the alcohol is exothermic. Adding the n-BuLi at a low temperature (-78 °C) helps to control the reaction rate and prevent side reactions. The subsequent deprotonation of the C-2 position is typically carried out at a slightly higher temperature (e.g., -30 °C to 0 °C) to facilitate the reaction.[3]
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the lithium cations, stabilizing the organolithium species.[3]
Experimental Protocol: Lithiation of 1,3-Dithiane-2-ethanol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-(2-Hydroxyethyl)-1,3-dithiane | Synthesized above | - |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Electrophile (e.g., Benzyl bromide) | 98% | Sigma-Aldrich |
| Saturated aq. NH₄Cl solution | ACS Reagent | VWR Chemicals |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ACS Reagent | VWR Chemicals |
Step-by-Step Procedure:
-
Dianion Formation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-(2-hydroxyethyl)-1,3-dithiane (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise via syringe. A slight exotherm may be observed during the addition of the first equivalent.
-
After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 2-3 hours to ensure complete formation of the dianion.
-
-
Reaction with an Electrophile (Illustrative Example with Benzyl Bromide):
-
Cool the solution of the dianion back to -78 °C.
-
Slowly add a solution of the chosen electrophile, for example, benzyl bromide (1.2 eq), in a small amount of anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography.
-
Data Presentation
Table 1: Summary of Quantitative Data for a Typical Reaction Sequence
| Parameter | Synthesis of Precursor | Lithiation and Alkylation |
| Starting Material | 1,3-Dithiane | 1,3-Dithiane-2-ethanol |
| Molar Equivalents (eq) | 1.0 | 1.0 |
| Reagent 1 | n-BuLi | n-BuLi |
| Molar Equivalents (eq) | 1.1 | 2.2 |
| Reagent 2 | Ethylene Oxide | Benzyl Bromide |
| Molar Equivalents (eq) | 1.5 | 1.2 |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Temperature (°C) | -30 to RT | -78 to RT |
| Reaction Time (h) | ~14 | ~5 |
| Typical Yield | 70-85% | 65-80% |
Visualization of Workflows
Caption: Workflow for the synthesis of 2-(2-hydroxyethyl)-1,3-dithiane.
Caption: Workflow for the lithiation of 1,3-dithiane-2-ethanol and subsequent alkylation.
Safety Precautions
-
n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques. A Class D fire extinguisher should be readily available.
-
Ethylene Oxide: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.
Conclusion
The lithiation of 1,3-dithiane-2-ethanol to form a dianion is a powerful synthetic strategy that expands the utility of the Corey-Seebach reaction to substrates bearing acidic functional groups. By carefully controlling the stoichiometry of the organolithium base and the reaction temperature, a versatile nucleophilic intermediate can be generated. This dianion can then be functionalized at the C-2 position, providing a pathway to a wide range of complex molecules. The protocols detailed in this application note provide a robust foundation for researchers and drug development professionals to employ this valuable synthetic transformation in their work.
References
-
Organic Chemistry Portal. Corey-Seebach Reaction. [Link]
-
Organic Syntheses. 1,3-Dithiane. [Link]
-
ResearchGate. 2‐Lithio‐1,3‐dithiane | Request PDF. [Link]
-
Scribd. Chemistry of 1,3-Dithiane | PDF | Chemical Reactions. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Dithiane-2-ethanol
Welcome to the technical support center for the synthesis of 1,3-dithiane-2-ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this important synthetic transformation. Here, we will delve into the critical aspects of the reaction, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Umpolung Strategy for Hydroxyethylation
The synthesis of 1,3-dithiane-2-ethanol is a classic example of "umpolung," or polarity inversion, a powerful concept in organic synthesis. Typically, a carbonyl carbon is electrophilic. However, by converting an aldehyde (in this case, formaldehyde, protected as 1,3-dithiane) into a dithiane, the C-2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. This nucleophile can then react with electrophiles, such as ethylene oxide, to form a new carbon-carbon bond, leading to the desired β-hydroxyethylated product.
The overall synthetic sequence involves two key steps:
-
Deprotonation: Treatment of 1,3-dithiane with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), to form the 2-lithio-1,3-dithiane anion.
-
Alkylation: Reaction of the 2-lithio-1,3-dithiane anion with ethylene oxide to yield 1,3-dithiane-2-ethanol after an aqueous workup.
While the reaction is conceptually straightforward, achieving high yields requires careful attention to experimental details. This guide will address common challenges and provide solutions to maximize your synthetic success.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 1,3-dithiane-2-ethanol, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of my desired product, 1,3-dithiane-2-ethanol. My TLC analysis mainly shows the starting 1,3-dithiane. What could be the problem?
Answer: This is a common issue that almost always points to inefficient deprotonation of the 1,3-dithiane. Here are the likely causes and how to address them:
-
Inactive n-Butyllithium: n-BuLi is highly reactive and can be deactivated by moisture and air. It is crucial to use a fresh, properly stored bottle of n-BuLi. More importantly, the exact concentration of commercially available n-BuLi can vary. Therefore, it is highly recommended to titrate your n-BuLi solution before use to determine its precise molarity. A common method involves using diphenylacetic acid as an indicator.[1]
-
Insufficient Amount of n-BuLi: Based on the titrated concentration, ensure you are using at least one full equivalent of n-BuLi relative to your 1,3-dithiane.
-
Reaction Temperature Too High During Deprotonation: The deprotonation of 1,3-dithiane is typically carried out at low temperatures, between -40°C and -20°C. If the temperature is too high, the highly reactive n-BuLi can react with the solvent (e.g., THF) or other species in the reaction mixture.
-
Presence of Water: The 2-lithio-1,3-dithiane anion is a very strong base and will be rapidly quenched by any protic source, including water. Ensure your glassware is oven-dried or flame-dried under vacuum and that your solvent (THF) is anhydrous.
Troubleshooting Workflow for Incomplete Deprotonation
Caption: Troubleshooting workflow for low product yield in 1,3-dithiane-2-ethanol synthesis.
Issue 2: Formation of a White Precipitate and Low Yield
Question: After adding n-BuLi, I observe a white precipitate, and my yield is consistently low. What is happening?
Answer: The formation of a white precipitate upon addition of n-BuLi to 1,3-dithiane in THF is the formation of the desired 2-lithio-1,3-dithiane salt, which is poorly soluble in the solvent mixture. This is a normal observation. However, if the yield is low, it could be due to the following:
-
Poor Solubility Affecting Reactivity: While the formation of the lithium salt is expected, its low solubility can sometimes hinder its reaction with ethylene oxide. You can try adding a co-solvent like hexamethylphosphoramide (HMPA) (use with extreme caution as it is a carcinogen) or using a different ethereal solvent system to improve solubility.
-
Reaction Temperature Too High During Ethylene Oxide Addition: Ethylene oxide is a highly reactive electrophile. The reaction with the lithiated dithiane is exothermic. If the temperature is not kept low (typically below -20°C), side reactions can occur. It is crucial to add the ethylene oxide slowly to the cooled solution of the lithiated dithiane.
-
Polymerization of Ethylene Oxide: If the local concentration of ethylene oxide is too high or if there are impurities, it can polymerize. Ensure slow and controlled addition of ethylene oxide.
Issue 3: Presence of a Significant Amount of a Higher Molecular Weight Byproduct
Question: My crude NMR shows the desired product, but also a significant amount of a byproduct with a mass corresponding to two dithiane units. What is this and how can I avoid it?
Answer: This byproduct is likely 2,2'-bis(1,3-dithiane), which is formed by the oxidative coupling of two molecules of 2-lithio-1,3-dithiane. This can happen if:
-
Oxygen is present in the reaction: The 2-lithio-1,3-dithiane is sensitive to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent before use.
-
Certain impurities are present: Some metal impurities can catalyze this coupling reaction. Ensure your reagents and solvents are of high purity.
To minimize the formation of this dimer, it is critical to maintain a rigorously oxygen-free environment throughout the deprotonation and alkylation steps.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the deprotonation of 1,3-dithiane with n-BuLi?
A1: The deprotonation is typically carried out between -40°C and -20°C in THF. Some protocols suggest starting the addition of n-BuLi at -78°C and then allowing the reaction to warm to -20°C over an hour. This ensures a controlled reaction and minimizes side reactions of the n-BuLi with the solvent.
Q2: How should I handle ethylene oxide for this reaction?
A2: Ethylene oxide is a toxic and flammable gas at room temperature. It is typically supplied as a liquid in lecture bottles. For lab-scale reactions, it is best to condense a known amount of ethylene oxide at low temperature (e.g., in a cold finger with a dry ice/acetone bath) and then add it to the reaction mixture as a pre-cooled solution in anhydrous THF. This allows for more accurate and safer addition.
Q3: What is the best way to quench the reaction?
A3: After the reaction with ethylene oxide is complete, the reaction should be quenched at low temperature. A common and effective method is to slowly add a saturated aqueous solution of ammonium chloride (NH4Cl). This will protonate the resulting alkoxide and neutralize any remaining organolithium species.
Q4: How can I purify the final product, 1,3-dithiane-2-ethanol?
A4: The product is a polar alcohol. After an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), the crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q5: Can I use other bases besides n-BuLi?
A5: While n-BuLi is the most common base for this transformation, other strong, non-nucleophilic bases can be used, such as sec-butyllithium or tert-butyllithium. However, these are more reactive and may require even lower temperatures and more careful handling. For most applications, n-BuLi is the base of choice.
Experimental Protocol: Synthesis of 1,3-Dithiane-2-ethanol
This protocol provides a detailed, step-by-step methodology for the synthesis of 1,3-dithiane-2-ethanol, incorporating best practices to maximize yield.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Dithiane | 120.24 | 1.20 g | 10.0 mmol |
| Anhydrous THF | - | 50 mL | - |
| n-Butyllithium (n-BuLi) | 64.06 | 4.4 mL | 11.0 mmol |
| Ethylene Oxide | 44.05 | ~0.5 g | ~11.4 mmol |
| Saturated aq. NH4Cl | - | 20 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO4 | - | - | - |
(Note: The volume of n-BuLi is based on a titrated concentration of 2.5 M in hexanes. Adjust the volume according to the actual concentration of your reagent.)
Procedure:
-
Preparation:
-
Assemble a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Place the flask under a positive pressure of inert gas.
-
-
Deprotonation:
-
To the flask, add 1,3-dithiane (1.20 g, 10.0 mmol) and anhydrous THF (50 mL) via syringe.
-
Cool the solution to -40°C in a dry ice/acetonitrile bath.
-
Slowly add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -20°C.
-
After the addition is complete, stir the resulting white suspension at -20°C for 1 hour.
-
-
Alkylation:
-
In a separate, flame-dried flask, condense ethylene oxide (approx. 0.5 g, ~11.4 mmol) at -78°C.
-
Dissolve the condensed ethylene oxide in 10 mL of cold, anhydrous THF.
-
Cool the lithiated dithiane suspension back down to -78°C.
-
Slowly add the solution of ethylene oxide in THF to the dithiane anion suspension via cannula or a pre-cooled syringe over 20 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH4Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford 1,3-dithiane-2-ethanol as a colorless oil.
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 1,3-dithiane-2-ethanol.
By understanding the key principles of this reaction and adhering to careful experimental technique, you can consistently achieve high yields of 1,3-dithiane-2-ethanol. This guide provides a solid foundation for troubleshooting and optimizing this valuable synthetic transformation.
References
-
Yus, M., Najera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212. [Link]
- Paquette, L. A., & É. F. (Eds.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (See entry for 2-Lithio-1,3-dithiane)
-
Organic Syntheses. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Organic Syntheses Procedure. [Link]
-
Bode, J. (n.d.). Titration of n-BuLi. University of California, Santa Barbara. Retrieved from a representative protocol for n-BuLi titration. A similar procedure is available from the University of Rochester, Department of Chemistry. [Link]
- Horning, E. J., & Middlebrook, J. T. (1965). U.S. Patent No. 3,213,144. Washington, DC: U.S. Patent and Trademark Office. (Provides context on the reaction of thiols with ethylene oxide).
Sources
Technical Support Center: Alkylation of 1,3-Dithiane-2-ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the alkylation of 1,3-dithiane-2-ethanol. As specialists in complex organic transformations, we understand the nuances that can lead to unexpected outcomes. This document is designed to help you navigate the common pitfalls and optimize your reaction conditions based on sound mechanistic principles.
Analysis of the Core Challenge: Competing Acidic Protons
The primary difficulty in the alkylation of 1,3-dithiane-2-ethanol arises from the presence of two distinct acidic protons: the proton on the C2 carbon of the dithiane ring and the proton of the hydroxyl group. A strong base, typically n-butyllithium (n-BuLi), is required to deprotonate the C2 position to form the nucleophilic acyl anion equivalent.[1][2] However, the hydroxyl proton is significantly more acidic (pKa ≈ 16-18) than the C2 proton (pKa ≈ 31).
Consequently, any strong base added to the system will deprotonate the hydroxyl group first, quantitatively and exothermically, before any deprotonation of the C2 carbon occurs.[3] This fundamental reactivity difference is the root cause of most common side reactions and failed experiments. Understanding this is critical to developing a successful alkylation strategy.
Figure 1: Competing deprotonation sites and subsequent alkylation pathways.
Troubleshooting Guide
This section addresses specific issues encountered during the alkylation of unprotected 1,3-dithiane-2-ethanol.
| Problem Observed | Potential Cause | Recommended Solution & Explanation |
| No Reaction: Starting material is fully recovered after quenching. | 1. Insufficient Base: Only one equivalent of n-BuLi was used. | Use a minimum of two equivalents of strong base (e.g., n-BuLi). The first equivalent is consumed by the acidic hydroxyl proton. Only the second equivalent can deprotonate the C2 carbon to form the required nucleophile.[3] For complete C2 deprotonation, using 2.1-2.2 equivalents is often recommended. |
| 2. Inactive Base: The n-BuLi solution has degraded due to improper storage or handling. | Titrate the n-BuLi solution before use to determine its exact molarity. A common method involves using diphenylacetic acid in THF. Ensure the n-BuLi is stored under an inert atmosphere and handled strictly via syringe/cannula techniques.[4] | |
| Low Yield of C-Alkylated Product | 1. Incomplete C2 Deprotonation: Reaction time or temperature for the second deprotonation was insufficient. | After adding the second equivalent of n-BuLi, allow the reaction to stir for an adequate time (e.g., 30-60 minutes) at a suitable temperature (typically between -20 °C and 0 °C) to ensure the formation of the C2 anion.[5] |
| 2. Competing O-Alkylation: The electrophile reacts with the lithium alkoxide intermediate. | While the C2 anion is a softer, more potent nucleophile for alkyl halides, some O-alkylation can occur. The definitive solution is to protect the hydroxyl group before the deprotonation and alkylation steps (see FAQ section and Protocol 1). | |
| 3. Poor Electrophile: The alkylating agent (R-X) is unreactive. | Reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are ideal. Secondary halides are sluggish and may lead to competing elimination reactions, while tertiary halides are generally unsuitable. | |
| Complex Product Mixture | 1. Temperature Control Issues: The reaction was allowed to warm prematurely. | The initial deprotonation of the hydroxyl group is highly exothermic. Add the first equivalent of n-BuLi slowly at a low temperature (e.g., -78 °C) to maintain control. The lithiated dithiane can be unstable at higher temperatures and may react with the solvent (e.g., THF). |
| 2. Multiple Reaction Pathways: A combination of incomplete deprotonation, O-alkylation, and/or side reactions of the electrophile. | The most reliable path to a clean reaction is a strategic redesign of the experiment. Protecting the hydroxyl group eliminates the primary source of complexity, converting a challenging dianion reaction into a straightforward and high-yielding monoanion alkylation. |
Frequently Asked Questions (FAQs)
Q1: I used one equivalent of n-BuLi, but my reaction didn't work. Why?
As outlined in the "Core Challenge" section, the hydroxyl proton is far more acidic than the C2 dithiane proton. One equivalent of n-BuLi will only deprotonate the alcohol, forming a lithium alkoxide. This species is not nucleophilic at the C2 carbon, so no C-alkylation will occur. You are essentially left with an unreactive salt of your starting material.
Q2: Is it necessary to protect the hydroxyl group of 1,3-dithiane-2-ethanol before alkylation?
For achieving high yields, clean reaction profiles, and reproducible results, the answer is unequivocally yes . While it is mechanistically possible to form the dianion with two equivalents of base, this approach is often lower-yielding and more prone to side reactions. Protecting the hydroxyl group simplifies the reaction immensely:
-
It requires only one equivalent of base.
-
It prevents any possibility of O-alkylation.
-
It improves the solubility of the substrate in ethereal solvents.
-
It leads to a cleaner, more predictable outcome.
Figure 2: Recommended experimental workflow for successful alkylation.
Q3: What are the best protecting groups for the hydroxyl group in this reaction?
The ideal protecting group must be stable to strongly basic and nucleophilic conditions (n-BuLi) and selectively removable later in the synthesis. Silyl ethers are an excellent choice.
-
tert-Butyldimethylsilyl (TBS or TBDMS): Highly robust to n-BuLi. Typically removed with fluoride sources (like TBAF) or acid. This is often the first choice for its reliability.[6]
-
Triisopropylsilyl (TIPS): More sterically hindered and even more stable than TBS. Useful if the TBS group is found to be labile under subsequent reaction conditions.
-
Benzyl (Bn): Stable to n-BuLi but requires hydrogenolysis for removal, which may not be compatible with other functional groups (especially the dithiane).
Q4: How can I confirm the formation of the 2-lithio-1,3-dithiane intermediate?
Visual confirmation is often possible; the formation of the 2-lithio-1,3-dithiane in THF typically results in a colorless to pale yellow solution.[5] For absolute confirmation, you can perform a deuteration experiment. Before adding your electrophile, take a small aliquot of the reaction mixture and quench it with deuterium oxide (D₂O). Analyze the resulting product by ¹H NMR. The disappearance of the signal for the C2 proton will confirm that deprotonation was successful.
Q5: I protected the hydroxyl group, but my yield is still low. What else could be wrong?
-
Electrophile Reactivity: As mentioned, ensure you are using a reactive electrophile (iodides or bromides are best).[7] For less reactive electrophiles, additives like HMPA or DMPU can sometimes increase the rate of alkylation, but these should be used with caution.
-
Steric Hindrance: If either your dithiane or your electrophile is sterically bulky, the Sₙ2 reaction will be slow. Longer reaction times or slightly elevated temperatures may be needed, but this increases the risk of side reactions.
-
Reaction Temperature: Ensure the lithiation and alkylation are performed at the correct temperatures. Lithiation is often done between -30 °C and -20 °C, and the electrophile is typically added at a lower temperature (e.g., -78 °C) before allowing the reaction to warm slowly.[1]
Experimental Protocols
Protocol 1: Protection of 1,3-Dithiane-2-ethanol with TBSCl
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-dithiane-2-ethanol (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagents: Add imidazole (1.5 - 2.0 eq.) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.1 - 1.2 eq.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected dithiane.
Protocol 2: Alkylation of TBS-Protected 2-(1,3-dithian-2-yl)ethan-1-ol
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add the TBS-protected dithiane (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Anion Formation: Stir the resulting solution at -20 °C to -30 °C for 30-45 minutes.
-
Alkylation: Cool the solution to -78 °C. Add the alkyl halide (1.1 - 1.2 eq.), either neat or as a solution in THF, dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 63. Retrieved from [Link]
- Bartmess, J. E., & Hays, R. L. (1981). Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. Journal of the American Chemical Society, 103(16), 4746–4751.
- Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(4), 2615-2620.
-
Learn Chemistry Online. (2020, October 1). B.Sc. III Year | Organic synthesis via enolates | Alkylation of 1,3 - dithiane. YouTube. Retrieved from [Link]
-
All 'Bout Chemistry. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]
- Paquette, L. A., & Sisko, J. (2006). 2-Lithio-1,3-dithiane. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147–6212.
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Corey–Seebach reaction. Retrieved from [Link]
-
Wikipedia. (2024). n-Butyllithium. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Mini-Reviews in Organic Chemistry, 18(5), 591-605. Retrieved from [Link]
-
Demers, J. (2015, August 19). Am I overlooking something in n-BuLi reactions? ResearchGate. Retrieved from [Link]
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. uwindsor.ca [uwindsor.ca]
Technical Support Center: Optimizing n-BuLi Addition for 1,3-Dithiane-2-ethanol Lithiation
Welcome to our dedicated technical support guide for the lithiation of 1,3-dithiane-2-ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful synthetic transformation. The Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents, is a cornerstone of modern organic synthesis for carbon-carbon bond formation.[1][2][3][4][5] However, the presence of a hydroxyl group in the 1,3-dithiane-2-ethanol substrate introduces specific challenges that require careful optimization, particularly concerning the addition of n-butyllithium (n-BuLi).
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the lithiation of 1,3-dithiane-2-ethanol.
Question 1: My reaction is giving a very low yield of the desired product after quenching with an electrophile. What are the likely causes?
Answer:
Low yields in this reaction can stem from several factors, often related to the efficacy of the lithiation step. Here’s a breakdown of potential causes and their solutions:
-
Inaccurate n-BuLi Concentration: The concentration of commercially available n-BuLi can degrade over time, especially with frequent use of the same bottle.[6] An inaccurate concentration can lead to the addition of insufficient base, resulting in incomplete deprotonation.
-
Competitive Deprotonation of the Hydroxyl Group: The hydroxyl proton is significantly more acidic than the C-H proton at the 2-position of the dithiane. If only one equivalent of n-BuLi is used, it will preferentially deprotonate the alcohol, leaving the dithiane unreacted.
-
Solution 1 (Double Deprotonation): Use two equivalents of n-BuLi. The first equivalent will deprotonate the alcohol, and the second will deprotonate the C-2 position of the dithiane to form the desired dianion.
-
Solution 2 (Protection of the Alcohol): Protect the hydroxyl group before the lithiation step. Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are excellent choices as they are stable to strong bases like n-BuLi and can be easily removed later.[9][10][11][12]
-
-
Poor Temperature Control: The addition of n-BuLi is an exothermic process. If the temperature is not carefully controlled, side reactions can occur.
-
Solution: Maintain a low reaction temperature, typically between -40°C and -78°C, during the addition of n-BuLi.[2] Use a cryostat or a dry ice/acetone bath for consistent temperature control.
-
-
Degradation of the Lithiated Intermediate: The lithiated dithiane can be unstable at higher temperatures.
-
Solution: After the addition of n-BuLi, do not let the reaction warm up before adding the electrophile. Maintain the low temperature throughout the lithiation and subsequent quenching steps.
-
Question 2: I am observing the formation of a significant amount of a byproduct that appears to be my starting material with a butyl group attached. What is happening?
Answer:
This is a classic case of thiophilic addition . Instead of abstracting the acidic proton at the C-2 position, the n-BuLi can attack one of the sulfur atoms of the dithiane ring. This leads to the opening of the ring and, after workup, can result in the formation of a butyl thioether.
-
Causality: Thiophilic addition is more likely to occur with sterically hindered dithianes or when the C-2 proton is less accessible. While less common with simple dithianes, it can be promoted by certain reaction conditions.
-
Solutions:
-
Lower the Temperature: Performing the reaction at a lower temperature (e.g., -78°C) can favor the kinetically controlled deprotonation over the thiophilic addition.
-
Use a Different Base: In some cases, a more sterically hindered base like sec-butyllithium or tert-butyllithium might be more selective for deprotonation, although their reactivity needs to be carefully managed.[13][14]
-
Change the Solvent: While THF is the most common solvent, exploring other ethereal solvents might alter the aggregation state of n-BuLi and influence the reaction pathway.[15]
-
Question 3: My reaction mixture turns a persistent dark color upon adding n-BuLi, and the workup is messy. What does this indicate?
Answer:
A persistent dark color, especially if it's reddish or brown, can indicate decomposition. This is often due to the reaction of n-BuLi with the solvent, particularly at elevated temperatures.
-
Reaction with THF: n-Butyllithium can deprotonate tetrahydrofuran (THF) at temperatures above -20°C.[16] The resulting anion can then undergo a retro-[3+2] cycloaddition to yield ethylene and the lithium enolate of acetaldehyde. This not only consumes your base but also introduces reactive byproducts into your reaction mixture.
-
Solutions:
-
Strict Temperature Control: Ensure your reaction temperature remains below -20°C, and ideally around -40°C to -78°C, throughout the entire time the n-BuLi is present in the reaction mixture before quenching.
-
Slow Addition of n-BuLi: Add the n-BuLi solution dropwise to the dithiane solution.[17] This helps to dissipate the heat generated from the acid-base reaction and maintain a consistent low temperature. A syringe pump can be very effective for this.
-
Frequently Asked Questions (FAQs)
Q1: Is it better to protect the hydroxyl group of 1,3-dithiane-2-ethanol or to use two equivalents of n-BuLi for double deprotonation?
A1: The choice between these two strategies depends on the specific electrophile you are using and the overall synthetic route.
-
Double Deprotonation: This is a more atom-economical approach as it avoids the extra steps of protection and deprotection. However, the resulting dianion can have different reactivity and solubility compared to the monoanion of a protected dithiane. Some electrophiles might react preferentially at the alkoxide, or the yields might be lower due to aggregation or other unforeseen side reactions.
-
Protection Strategy: Protecting the alcohol adds two steps to your synthesis but provides a cleaner and often more predictable reaction. The lithiation of the protected dithiane will form a monoanion, which may have better solubility and reactivity towards your electrophile. This is generally the recommended approach for complex molecules or when troubleshooting low yields with the double deprotonation method.
Q2: What is the optimal rate of n-BuLi addition?
A2: The optimal addition rate depends on the scale of your reaction and your cooling capacity. The key is to add the n-BuLi slowly enough to prevent a significant increase in the internal temperature of the reaction mixture. For a laboratory-scale reaction (1-10 mmol), adding the n-BuLi solution dropwise over 5-15 minutes is a good starting point. For larger-scale reactions, a slower addition rate and more efficient cooling are necessary.
Q3: How can I be sure my lithiation is complete before adding the electrophile?
A3: Visual indicators can be helpful, though not foolproof. The formation of the lithiated dithiane often results in a color change, typically to a yellow or orange solution.[18] However, the most reliable method is to establish a robust protocol with a known concentration of n-BuLi and a set reaction time that has been shown to give good results. For a typical lithiation in THF at -40°C, stirring for 30-60 minutes after the complete addition of n-BuLi is usually sufficient.[2]
Q4: What are the best practices for handling and storing n-BuLi?
A4: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (argon or nitrogen).[15][17] It is highly reactive with water, oxygen, and other protic sources. Store n-BuLi in a cool, dry place, and always use proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). Use a syringe or cannula for transfers, and never draw n-BuLi into a syringe that contains air.
Experimental Protocols and Data
Protocol 1: Titration of n-BuLi with Diphenylacetic Acid
This protocol provides a reliable method for determining the accurate concentration of your n-BuLi solution.[7][8]
-
Dry a known mass of diphenylacetic acid (e.g., 212 mg, 1.0 mmol) in a vacuum oven and add it to an oven-dried flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas.
-
Add anhydrous THF (e.g., 5 mL) to dissolve the diphenylacetic acid.
-
Slowly add the n-BuLi solution dropwise from a syringe. With each drop, a yellow color will appear and then dissipate.[8]
-
The endpoint is reached when a persistent pale yellow color remains.[8]
-
Record the volume of n-BuLi added.
-
Repeat the titration two more times and average the results to calculate the molarity.
Table 1: Key Parameters for n-BuLi Addition
| Parameter | Recommended Range | Rationale |
| Temperature | -78°C to -40°C | Minimizes side reactions like thiophilic addition and solvent deprotonation. |
| n-BuLi Equivalents | 1.05 - 1.1 (for protected alcohol) or 2.1 - 2.2 (for unprotected alcohol) | A slight excess ensures complete deprotonation, accounting for any minor quenching. |
| Addition Rate | Dropwise over 5-30 min | Prevents localized heating and improves reaction control. |
| Solvent | Anhydrous THF | Good solvating properties for the lithiated intermediate. |
Protocol 2: Silyl Protection of 1,3-Dithiane-2-ethanol
-
Dissolve 1,3-dithiane-2-ethanol in an anhydrous solvent like dichloromethane (DCM) or THF.
-
Add a slight excess (1.1-1.2 equivalents) of a base, such as triethylamine or imidazole.
-
Cool the mixture to 0°C.
-
Slowly add 1.05 equivalents of the desired silyl chloride (e.g., TBDMS-Cl).
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.
Visualizing the Process
Diagram 1: Lithiation Workflow
Caption: Recommended workflow for the lithiation of protected 1,3-dithiane-2-ethanol.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in dithiane lithiation.
References
-
Bailey, W. F., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Saleh, B. A., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(6), 591-598. [Link]
-
Wikipedia. (2023). Corey–Seebach reaction. [Link]
- Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(4), 3133-3136.
-
Gessner, V. H., et al. (2022). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 144(1), 416-425. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]
-
Bode, J. (n.d.). How To: Titrate Alkyllithiums. University of Rochester, Department of Chemistry. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (2015). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. [Link]
-
Wikipedia. (2023). n-Butyllithium. [Link]
-
Dong, V. M., & Le, D. (2017). Determining n-Butyllithium Concentration by Titration. JoVE (Journal of Visualized Experiments), (120), e55172. [Link]
-
Chemistry LibreTexts. (2023). 9.9: Protection of Alcohols. [Link]
-
Taylor & Francis Online. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. [Link]
-
Organic Syntheses. (n.d.). 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][1][19]DITHIINYLIDENE (BEDT-TTF). [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
ChemicalDesk.Com. (2011). Butyl lithium titration and estimation. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
ResearchGate. (n.d.). 2-Lithio-1,3-dithiane. [Link]
-
YouTube. (2021). 12.5 Protecting Groups for Alcohols | Organic Chemistry. [Link]
-
Reddit. (2016). Regarding reaction conditions with nBuLi. [Link]
-
National Institutes of Health. (2020). The Corey-Seebach Reagent in the 21st Century: A Review. [Link]
-
ScienceDirect. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. [Link]
-
Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. [Link]
-
Organic Syntheses. (n.d.). 1-PROPYNYLLITHIUM. [Link]
-
Pearson. (n.d.). Protecting Alcohols from Organometallics. [Link]
-
Organic Syntheses. (n.d.). 1,3-Dithiane. [Link]
-
Reddit. (2015). n-Bu-Li reactions in diethyl ether, how 'hot' can I go. [Link]
-
VolWeb. (n.d.). Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. [Link]
Sources
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ChemicalDesk.Com: Butyl lithium titration and estimation [allchemist.blogspot.com]
- 7. How To [chem.rochester.edu]
- 8. Video: Determining n-Butyllithium Concentration by Titration [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Protecting Alcohols from Organometallics Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. tandfonline.com [tandfonline.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 16. reddit.com [reddit.com]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sites.wp.odu.edu [sites.wp.odu.edu]
Technical Support Center: Deprotection of 1,3-Dithiane-2-ethanol Derivatives
Welcome to the Technical Support Center for challenges in the deprotection of 1,3-dithiane-2-ethanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.
Introduction: The Challenge of Unmasking the Carbonyl
The 1,3-dithiane group is a cornerstone in organic synthesis, serving as a robust protecting group for carbonyls and a versatile acyl anion equivalent. However, its very stability presents a significant hurdle during the deprotection step, a challenge that is amplified in substrates like 1,3-dithiane-2-ethanol derivatives. The presence of a proximate hydroxyl group introduces a new layer of complexity, demanding a delicate balance of reactivity to achieve chemoselective deprotection without inducing unwanted side reactions.
This guide provides a comprehensive overview of the common issues encountered during the deprotection of these specific derivatives, offering troubleshooting strategies and detailed protocols for the most effective methods.
Core Challenge: The Hydroxyl Group's Influence
The primary challenge in the deprotection of 1,3-dithiane-2-ethanol derivatives lies in the reactivity of the hydroxyl group. Many standard dithiane deprotection methods employ oxidative or strongly acidic conditions, which can lead to:
-
Oxidation of the Primary Alcohol: The primary alcohol is susceptible to over-oxidation to the corresponding aldehyde or carboxylic acid, especially with common oxidative reagents.
-
Intramolecular Cyclization: The proximity of the hydroxyl group to the dithiane can facilitate the formation of cyclic hemithioacetals or other related byproducts under certain conditions.
-
Protecting Group Incompatibility: If the hydroxyl group is protected, the choice of deprotection reagent for the dithiane must be compatible with the alcohol's protecting group.
The following sections will address these challenges with specific, actionable advice.
Troubleshooting Guide: Common Problems and Solutions
This section is formatted as a series of common problems you might encounter in the lab, followed by their probable causes and our recommended solutions.
Problem 1: Incomplete or No Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
The isolated yield of the desired β-hydroxy aldehyde or ketone is very low.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficiently Reactive Reagent | The stability of the 1,3-dithiane ring requires a sufficiently powerful reagent to initiate cleavage. Milder reagents may not be effective at ambient temperatures. | 1. Increase Temperature: For some methods, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor carefully for side product formation. 2. Switch to a More Potent Reagent System: If heating is not viable, consider a more reactive system. For example, if a mild oxidative method fails, a hypervalent iodine reagent like bis(trifluoroacetoxy)iodobenzene (PIFA) might be more effective.[1] |
| Poor Solubility | The substrate may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow conversion. | 1. Optimize Solvent System: Use a co-solvent to improve solubility. For aqueous reactions, a phase-transfer catalyst or a surfactant like sodium dodecyl sulfate (SDS) can be beneficial.[2] 2. Sonication: In some cases, sonication can help to overcome solubility issues and accelerate the reaction. |
| Reagent Decomposition | Some deprotection reagents are moisture-sensitive or degrade over time. | 1. Use Fresh Reagents: Ensure that your reagents are fresh and have been stored under the appropriate conditions (e.g., desiccated, protected from light). 2. Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried and solvents are anhydrous. |
Problem 2: Formation of Unidentified Byproducts
Symptoms:
-
Multiple unexpected spots on the TLC plate.
-
Complex mass spectra indicating the presence of several species other than the starting material and the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-oxidation of the Alcohol | Oxidative deprotection methods can also oxidize the primary alcohol to an aldehyde or even a carboxylic acid. | 1. Choose a Milder Oxidant: Opt for a more chemoselective oxidative system. For instance, a combination of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system is known for its mildness and tolerance of alcohol functionalities.[2] 2. Control Stoichiometry and Temperature: Use the minimum effective amount of the oxidizing agent and maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize over-oxidation. |
| Intramolecular Cyclization | Under acidic conditions, the liberated aldehyde or ketone can be trapped by the neighboring hydroxyl group to form a cyclic hemithioacetal. | 1. Use Neutral or Mildly Basic Conditions: Avoid strongly acidic deprotection methods. Reagents that operate under neutral conditions, such as those employing N-halosuccinimides (NBS, NCS) with careful control of stoichiometry, can be advantageous. 2. Protect the Hydroxyl Group: If cyclization is a persistent issue, consider protecting the hydroxyl group with a robust protecting group (e.g., silyl ether) before deprotection of the dithiane. |
| Reaction with Solvent | Some reactive intermediates generated during deprotection can react with the solvent. | 1. Choose an Inert Solvent: Select a solvent that is unreactive under the chosen reaction conditions. Dichloromethane (DCM) and acetonitrile (MeCN) are often good choices. 2. Review the Mechanism: Understand the mechanism of your chosen deprotection method to anticipate potential reactions with the solvent. |
Visualizing the Deprotection Workflow and Potential Pitfalls
The following diagram illustrates a general workflow for the deprotection of 1,3-dithiane-2-ethanol derivatives and highlights the critical decision points and potential side reactions.
Caption: Deprotection workflow for 1,3-dithiane-2-ethanol derivatives.
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is generally the most reliable for substrates with a free hydroxyl group?
A1: While the "best" method is always substrate-dependent, a highly recommended starting point is the use of bis(trifluoroacetoxy)iodobenzene (PIFA) in aqueous acetonitrile. This hypervalent iodine reagent is known for its high efficiency and chemoselectivity. It operates under mildly acidic conditions which can often be tolerated by many functional groups, including primary alcohols. A key advantage is that the reaction is often clean, and the byproducts are easily removed.[1]
Another excellent option is the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in the presence of a surfactant like sodium dodecyl sulfate (SDS). This method is exceptionally mild and environmentally friendly, proceeding under neutral conditions, which minimizes the risk of acid-catalyzed side reactions.[2]
Q2: I am observing the formation of a product with the same mass as my starting material, but with a different retention time. What could this be?
A2: This is a classic indicator of an intramolecular cyclization reaction, likely forming a cyclic hemithioacetal . This can happen if the deprotection conditions are too acidic, allowing the liberated carbonyl to be trapped by the nearby hydroxyl group. To confirm this, you can try to re-subject the isolated byproduct to the reaction conditions; if it is an equilibrium, you may see the formation of the desired product. To avoid this, switch to a deprotection method that operates under neutral or basic conditions.
Q3: Can I use N-Bromosuccinimide (NBS) for the deprotection of my 1,3-dithiane-2-ethanol derivative?
A3: Yes, but with caution. NBS is a powerful and effective reagent for dithiane deprotection. However, it is also a potent oxidizing agent. To minimize the risk of oxidizing the primary alcohol, it is crucial to:
-
Use a controlled stoichiometry of NBS. Typically, 2 to 2.5 equivalents are sufficient.
-
Maintain a low temperature. Running the reaction at 0 °C or even lower can significantly improve the chemoselectivity.
-
Use a buffered or non-acidic solvent system. The reaction can generate acidic byproducts that may cause side reactions. The inclusion of a mild base like 2,6-lutidine or sodium bicarbonate can be beneficial.
Q4: My reaction is very slow, and upon heating, I get a complex mixture of products. What is happening?
A4: This suggests that the activation energy for the desired deprotection is high, and at elevated temperatures, competing decomposition pathways or side reactions become significant. Instead of forcing the reaction with heat, it is better to switch to a more reactive, yet still chemoselective, deprotection system. Consider using a hypervalent iodine reagent like o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP), which are known for their high reactivity at room temperature. However, be aware that these can also be potent oxidants, so careful control of the reaction conditions is still necessary.
Recommended Experimental Protocols
Protocol 1: Deprotection using Bis(trifluoroacetoxy)iodobenzene (PIFA)
This method is highly effective for a wide range of dithiane-containing substrates, including those with sensitive functional groups.[1]
Materials:
-
1,3-Dithiane-2-ethanol derivative
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Acetonitrile (MeCN)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,3-dithiane-2-ethanol derivative (1.0 equiv) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.1-1.5 equiv) portion-wise over 5-10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ until the pH is neutral or slightly basic.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection using Hydrogen Peroxide and Catalytic Iodine
This is an environmentally friendly and exceptionally mild protocol suitable for substrates sensitive to acidic or strongly oxidative conditions.[2]
Materials:
-
1,3-Dithiane-2-ethanol derivative
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1,3-dithiane-2-ethanol derivative (1.0 equiv) in water, add sodium dodecyl sulfate (SDS) (0.1-0.2 equiv).
-
Add a catalytic amount of iodine (0.05-0.1 equiv).
-
To this stirring mixture, add 30% aqueous hydrogen peroxide (2.0-3.0 equiv) dropwise at room temperature.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Upon completion, quench the excess iodine by adding saturated aqueous Na₂S₂O₃ until the orange/brown color disappears.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the reaction mechanisms is key to effective troubleshooting.
Oxidative Deprotection with Hypervalent Iodine Reagents (e.g., PIFA)
The mechanism is thought to involve the initial activation of one of the sulfur atoms by the hypervalent iodine reagent. This is followed by intramolecular attack of water and subsequent fragmentation to release the carbonyl group.
Caption: Simplified mechanism of PIFA-mediated dithiane deprotection.
References
-
Ganguly, N. G., & Barik, S. K. (2009). A simple protocol for the deprotection of 1,3-dithianes and 1,3-dithiolanes showed tolerance for a number of phenol and amino protecting groups using 30% aqueous hydrogen peroxide activated by iodine catalyst (5 mol%) in water in the presence of sodium dodecyl sulfate (SDS) under essentially neutral conditions without any detectable overoxidation. Synthesis, 2009(08), 1393-1399. [Link]
-
Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119. [Link]
-
Zarei, A. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(9), 668-7396. [Link]
-
Fleming, F. F., Funk, L., Altundas, R., & Tu, Y. (2001). Deprotecting Dithiane-Containing Alkaloids. The Journal of Organic Chemistry, 66(19), 6502–6504. [Link]
-
Abdel-Salam, M., & Zeynizadeh, B. (2018). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. ChemRxiv. [Link]
Sources
Technical Support Center: Alkylation of 1,3-Dithiane Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3-dithiane chemistry, specifically focusing on the alkylation of 1,3-dithiane-2-ethanol. We understand that while powerful, this chemistry can present unique challenges, most notably the undesired formation of over-alkylated byproducts. This document provides in-depth, experience-driven answers and robust protocols to help you achieve clean, selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: I am attempting a mono-alkylation on 1,3-dithiane-2-ethanol, but my analysis consistently shows a mixture of starting material, the desired mono-alkylated product, and a significant amount of a dialkylated byproduct. What is causing this over-alkylation?
This is the most common issue encountered with this substrate and stems from the inherent acidity of the proton at the C2 position of the dithiane ring. After the first successful alkylation, the remaining proton at C2 is still acidic and can be removed by any excess strong base present in the reaction mixture.
Causality Breakdown:
-
Initial Deprotonation: A strong base (typically n-BuLi) deprotonates the C2 position to form a nucleophilic lithiated dithiane.
-
First Alkylation: This nucleophile attacks your alkyl halide (R¹-X) to form the desired 2-alkyl-1,3-dithiane derivative.
-
Second Deprotonation: If excess base is present or if the reaction conditions allow for equilibration, the base can deprotonate the newly formed 2-alkyl-1,3-dithiane.
-
Second Alkylation: This new carbanion can then react with any remaining alkyl halide, leading to the 2,2-dialkyl-1,3-dithiane byproduct.
Over-alkylation is therefore a result of a competing secondary reaction that must be kinetically and stoichiometrically controlled.
Q2: Why is the hydroxyl group on the ethanol side chain of my starting material a problem for this reaction?
The hydroxyl (-OH) proton is significantly more acidic than the C2 proton of the dithiane ring. A strong organolithium base will always react with the most acidic proton in the molecule first in a simple acid-base reaction.[1] This has critical implications for your experimental design.
Expertise & Experience: Before you can deprotonate the C2 carbon to form the necessary nucleophile, you must first deprotonate the hydroxyl group. This means you will consume one full equivalent of your strong base just to form the lithium alkoxide. Only after this will a second equivalent of base begin to deprotonate the C2 position. Failure to account for this will result in insufficient base to generate the C2-anion, leading to a failed or low-yielding reaction.
To address this, you must use at least two equivalents of a strong base :
-
1.0 eq to deprotonate the hydroxyl group.
-
1.0 eq to deprotonate the C2 carbon.
The table below summarizes the relevant acidity and stoichiometry.
| Proton Site | Functional Group | Approximate pKa | Required Base Equivalents (for deprotonation) |
| O-H | Primary Alcohol | ~17 | 1.0 |
| C2-H | 1,3-Dithiane | ~31[2] | 1.0 (after O-H deprotonation) |
| Total | 1,3-Dithiane-2-ethanol | N/A | >2.0 |
Q3: Given the issue with the hydroxyl group, should I protect it before attempting the alkylation? What are the advantages and disadvantages?
Authoritative Recommendation: Yes, protecting the hydroxyl group is the most robust and reliable strategy for achieving clean, selective mono-alkylation. While it adds steps to your synthesis, the benefits in terms of yield, purity, and reproducibility far outweigh the drawbacks.
Advantages of the Protection Strategy:
-
Simplified Stoichiometry: Once the alcohol is protected (e.g., as a silyl ether), only one acidic C2 proton remains. This simplifies the reaction to a 1:1 stoichiometry between the protected dithiane and the strong base.
-
Prevention of Side Reactions: The lithium alkoxide formed during direct alkylation can be nucleophilic or basic itself, potentially leading to undesired side reactions with your alkylating agent. A protected group is inert under these conditions.
-
Improved Purity: This strategy almost entirely eliminates the formation of dialkylated byproducts, simplifying purification significantly.
-
Increased Reliability: The reaction becomes much less sensitive to minor variations in base concentration or addition rates, making it more reproducible.
Disadvantages:
-
Increased Step Count: Requires two additional steps in the synthetic sequence: one for protection and one for deprotection.
The workflow diagram below illustrates the logical advantage of the protection strategy.
Caption: Comparison of direct vs. protected alkylation workflows.
Troubleshooting Guides & Protocols
As a self-validating system, a well-designed protocol should anticipate and mitigate potential failure points. The following guide provides our recommended, field-proven protocol for the clean mono-alkylation of 1,3-dithiane-2-ethanol.
Guide 1: Recommended Protocol for Mono-alkylation via Hydroxyl Protection
This three-stage protocol is the authoritative method for preventing over-alkylation and ensuring high yields of the desired product.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-dithiane-2-ethanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected dithiane.
This stage is the core of the Corey-Seebach reaction.[3] Strict anhydrous and anaerobic conditions are critical for success.
-
Setup: Add the purified TBS-protected dithiane (1.0 eq) to a flame-dried, multi-neck flask under an inert atmosphere. Dissolve in anhydrous THF.
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Note: Maintaining low temperature is crucial for the stability of the lithiated intermediate.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, ~1.6M in hexanes, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The solution will typically turn a pale yellow color, indicating the formation of the 2-lithio-1,3-dithiane anion.[3]
-
Stirring: Stir the solution at -40 °C for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., a primary alkyl bromide or iodide, 1.0-1.1 eq) dropwise at -40 °C.
-
Warming: After the addition is complete, allow the reaction to stir at -40 °C for another hour before slowly warming to room temperature and stirring overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Perform a standard aqueous workup as described in Stage 1.
-
Setup: Dissolve the crude, alkylated product from Stage 2 in anhydrous THF.
-
Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Reaction: Stir at room temperature and monitor by TLC until the silyl ether is fully cleaved.
-
Workup & Purification: Concentrate the reaction mixture and purify directly by flash column chromatography to obtain the final, pure mono-alkylated 1,3-dithiane-2-ethanol.
Guide 2: Understanding the Over-Alkylation Pathway
The following diagram illustrates the chemical mechanism leading to the undesired byproduct when not using a protection strategy. Understanding this pathway is key to diagnosing experimental failures.
Caption: Mechanism of over-alkylation in unprotected dithianes.
References
-
1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
-
Preparations of aldehydes and Ketones from 1,3-dithiane. (2020-10-19). YouTube. [Link]
-
1,3-Dithiane as acyl anion equivalent in umpolung chemistry. (2023-03-26). YouTube. [Link]
-
1,3-Dithiane. Organic Syntheses Procedure. [Link]
-
The Corey-Seebach Reagent in the 21st Century: A Review. (2022). National Institutes of Health (NIH). [Link]
-
Chemistry of 1,3-Dithiane. Scribd. [Link]
-
Alkylation of 1,3 - dithiane. (2020-10-01). YouTube. [Link]
Sources
Technical Support Center: Scale-Up of Reactions Involving 1,3-Dithiane-2-ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for processes involving 1,3-dithiane-2-ethanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning dithiane-based syntheses from the bench to pilot or production scale. The unique bifunctional nature of 1,3-dithiane-2-ethanol—possessing both a nucleophilic dithiane moiety (after deprotonation) and a hydroxyl group—presents specific challenges and opportunities. This document moves beyond standard textbook procedures to address the practical, real-world issues encountered during scale-up. Our focus is on causality, robust process design, and safety.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis and manipulation of 1,3-dithiane-2-ethanol and its derivatives.
Part 1: Lithiation & Alkylation (Corey-Seebach Reaction)
The Corey-Seebach reaction is a cornerstone of dithiane chemistry, enabling "umpolung" or inverted polarity, where the C2 of the dithiane acts as an acyl anion equivalent.[1][2] However, the presence of the hydroxyl group in 1,3-dithiane-2-ethanol adds a critical layer of complexity.
Question 1: My lithiation of 1,3-dithiane-2-ethanol is sluggish and gives poor yields of the subsequent alkylated product. I'm using 1.1 equivalents of n-BuLi. What's wrong?
Answer: This is a classic stoichiometry issue rooted in the structure of your starting material. 1,3-Dithiane-2-ethanol has two acidic protons: the C2 proton of the dithiane ring (pKa ≈ 31 in DMSO) and the hydroxyl proton of the ethanol sidechain (pKa ≈ 16-18). The organolithium base will deprotonate the much more acidic hydroxyl group first before any significant deprotonation occurs at the C2 position.
-
Causality: Using only one equivalent of n-BuLi results in the formation of the lithium alkoxide, leaving the C2 position largely untouched. The desired 2-lithio-1,3-dithiane anion, which is the key nucleophile for the alkylation step, is not formed in sufficient quantity.[2]
-
Solution: You must use at least two equivalents of a strong base like n-butyllithium (n-BuLi). The first equivalent quantitatively deprotonates the alcohol, and the second equivalent deprotonates the C2 carbon to generate the dianion, which is the active nucleophile for your alkylation. For scale-up, it is often prudent to use a slight excess of the second equivalent (e.g., a total of 2.1-2.2 equivalents of n-BuLi) to account for any trace impurities (water, etc.) that would consume the base.
Question 2: During the scale-up of my n-BuLi addition, I'm noticing significant color changes and the formation of what appear to be side products, even at low temperatures. How can I improve process control?
Answer: This points to issues with heat and mass transfer, which are magnified at scale. While n-BuLi reactions are typically run at low temperatures (-30 °C to -78 °C), the deprotonation is still a rapid and exothermic event.[2]
-
Causality: On a large scale, even with good jacket cooling, slow, subsurface addition of n-BuLi can create localized "hot spots" where the temperature spikes. These hot spots can lead to the degradation of the solvent (e.g., THF) or the lithiated species, resulting in side reactions and the color changes you're observing. Inefficient stirring will exacerbate this problem, preventing rapid dissipation of the heat of reaction.
-
Troubleshooting & Scale-Up Protocol:
-
Reactor & Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) capable of providing good top-to-bottom mixing to prevent reagent pooling. Baffles are essential in larger reactors to ensure turbulent flow.
-
Controlled Addition: Do not dump the n-BuLi. Add it at a controlled rate, monitoring the internal batch temperature closely. The addition rate should be dictated by the cooling capacity of your reactor—the temperature should not rise more than 2-3 °C during the addition.
-
Reverse Addition: In some cases, adding the dithiane solution to the n-BuLi (reverse addition) can help maintain better temperature control, though this is less common.
-
Purity: Ensure the starting 1,3-dithiane is of high purity. Additional purification, such as recrystallization or sublimation, is recommended for organometallic reactions to remove non-metallic impurities that can interfere with the lithiation.[3]
-
Question 3: My alkylation reaction with a primary alkyl bromide is clean at the lab scale, but at the pilot scale, I'm seeing unreacted starting material and the formation of a symmetrical coupled product (R-R from R-Br). Why?
Answer: This suggests a competition between your desired SN2 reaction and a metal-halogen exchange process, followed by coupling. This is often temperature-related.
-
Causality: While the reaction of the lithiated dithiane with the electrophile is also exothermic, if the batch temperature is allowed to rise too high (e.g., above -10 °C) before the reaction is complete, the lithiated species can act as a reductant. It can undergo metal-halogen exchange with your alkyl bromide to form an alkyllithium species (R-Li) and 2-bromo-1,3-dithiane. The newly formed R-Li can then react with the remaining R-Br to give the R-R coupled impurity.
-
Workflow Diagram: Corey-Seebach with 1,3-Dithiane-2-ethanol
Caption: General workflow for the alkylation of 1,3-dithiane-2-ethanol.
Part 2: Deprotection of the Dithiane Group
Cleavage of the dithiane thioacetal to regenerate the carbonyl is frequently the most significant hurdle during scale-up, primarily due to the harsh conditions or toxic reagents traditionally used.[4][5]
Question 4: We have a process that uses mercuric chloride (HgCl₂) for deprotection. While effective, the environmental and safety concerns at scale are prohibitive. What are the primary scale-up issues and what are some viable alternatives?
Answer: Using stoichiometric mercury salts is not a scalable or sustainable strategy. The issues are multifaceted:
-
Extreme Toxicity: Mercury compounds are highly toxic neurotoxins.[6] Handling large quantities poses significant risks to operators.
-
Hazardous Waste: The process generates large volumes of mercury-contaminated aqueous waste, which is extremely expensive and difficult to dispose of in compliance with environmental regulations.
-
Product Contamination: There is a significant risk of mercury contamination in the final product, which is unacceptable for pharmaceutical applications.
Viable, Scalable Alternatives to Mercury-Based Deprotection:
Several modern methods have been developed that are far more amenable to scale-up. The choice depends on the substrate's sensitivity to oxidation and acid.
| Method | Reagents | Typical Conditions | Pros | Cons / Scale-Up Considerations |
| Oxidative (Metal-Free) | 30% H₂O₂ / cat. I₂ | Water, SDS, rt | Environmentally benign ("green"), inexpensive, mild.[4][7] | May not be suitable for substrates with other easily oxidizable groups. Reaction can be slow. |
| Hypervalent Iodine | o-Iodoxybenzoic acid (IBX) | Water or organic solvent, rt | Often high-yielding and clean.[4] | IBX can be explosive under certain conditions and is relatively expensive for large-scale use. |
| Acid-Catalyzed | Polyphosphoric acid (PPA) / Acetic Acid | 20-45 °C | Inexpensive, simple workup, avoids toxic metals.[5] | Requires acidic conditions which may not be compatible with all functional groups. |
| Photocatalytic | Eosin Y / Visible Light | Organic solvent, O₂ (air) | Very mild, "green" approach.[8][9] | May require specialized photoreactors for scale-up; can be slow. Not all substrates are suitable. |
Question 5: I'm attempting an oxidative deprotection with H₂O₂/I₂ but the reaction is incomplete. How can I drive it to completion?
Answer: This is a common issue with this otherwise attractive method. The reaction's success often hinges on interfacial transfer and catalyst turnover.
-
Causality: If your substrate is very nonpolar, it may have poor solubility in the aqueous medium, leading to a slow reaction rate. The catalytic cycle involving iodine may also be inhibited by side reactions or improper pH.
-
Troubleshooting Decision Tree: Incomplete Deprotection
Caption: Troubleshooting guide for incomplete dithiane deprotection.
Experimental Protocols for Scale-Up
These protocols are provided as a starting point and must be adapted and optimized for your specific substrate and equipment. A thorough safety review must be conducted before any scale-up operation.
Protocol 1: Kilogram-Scale Lithiation and Alkylation of 1,3-Dithiane-2-ethanol
WARNING: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel in an appropriate reactor under an inert atmosphere (Nitrogen or Argon).
-
Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted. Equip it with a mechanical stirrer, a temperature probe, and a nitrogen inlet/outlet.
-
Charging: Charge the reactor with 1,3-dithiane-2-ethanol (1.0 kg, 6.09 mol) and anhydrous tetrahydrofuran (THF, 20 L).
-
Cooling: Begin agitation and cool the solution to -40 °C using the reactor jacket.
-
Base Addition: Add n-butyllithium (2.5 M in hexanes, 5.36 L, 13.4 mol, 2.2 eq.) via a dosing pump subsurface at a rate that maintains the internal temperature below -35 °C. The addition will take approximately 1-2 hours. A thick slurry will form.
-
Stirring: Stir the resulting dianion slurry for 1 hour at -40 °C.
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.14 kg, 6.70 mol, 1.1 eq.) dissolved in anhydrous THF (5 L) dropwise, maintaining the internal temperature below -35 °C.
-
Reaction: Allow the reaction to stir at -40 °C for 2 hours, then warm slowly to 0 °C over 2 hours. Monitor the reaction for completion by a suitable in-process control (IPC) like TLC or LC-MS.
-
Quenching: Once complete, cool the reaction to -10 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 L). Caution: The quench is exothermic.
-
Workup: Proceed with standard aqueous workup and extraction.
Protocol 2: "Green" Oxidative Deprotection (H₂O₂/I₂)[4][7]
-
Charging: To a 50 L reactor, add the alkylated dithiane substrate (1.0 kg, ~4.0 mol, assuming MW of 250 g/mol ), sodium dodecyl sulfate (SDS, 230 g), and deionized water (20 L).
-
Catalyst Addition: Add iodine (I₂, 51 g, 0.2 mol, 5 mol%).
-
Oxidant Addition: Begin vigorous stirring and add 30% aqueous hydrogen peroxide (H₂O₂, 1.36 L, 13.3 mol, 3.3 eq.) dropwise over 1 hour at room temperature.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by IPC.
-
Workup: Upon completion, quench the excess peroxide by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a colorless solution is obtained.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE), wash the organic layer, dry, and concentrate to yield the crude carbonyl compound.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
Hs, S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]
-
Nikam, A. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]
-
Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 55. doi:10.15227/orgsyn.055.0055. Available at [Link]
- Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(5), 3433-3438.
- Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst.
- Maji, M., & Wirth, T. (2017). Visible‐Light‐Induced Cleavage of C−S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst.
- Robert, M., & Peñéñory, A. B. (2015). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. The Journal of Organic Chemistry, 80(1), 246-253.
- RSC Publishing. (2020). Alcohol-mediated direct dithioacetalization of alkynes with 2-chloro-1,3-dithiane for the synthesis of Markovnikov dithianes. Organic & Biomolecular Chemistry.
- Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.
- Reber, J. (2018). The Rearranged Ingenane Diterpenoid (+)-Euphorikanin A: Enantioselective Total Synthesis and Chemical Insights into the Biosynthesis. ETH Zurich Research Collection.
- ResearchGate. (2023). The Corey-Seebach Reagent in the 21st Century: A Review.
- BenchChem. (2025). Deprotection of Dithiane Protecting Groups Under Mild Conditions.
- National Institutes of Health. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- Singh, G., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4402.
-
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]
- PubMed. (2023, May 26). The Corey-Seebach Reagent in the 21st Century: A Review.
-
Wikipedia. (n.d.). Mercury(II) chloride. Retrieved from [Link]
Sources
- 1. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Mercury(II) chloride - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Strategic Advantage of Functionality: A Comparative Guide to 1,3-Dithiane-2-ethanol versus Unsubstituted 1,3-Dithiane
In the landscape of modern organic synthesis, the strategic choice of reagents is paramount to the efficiency and elegance of a synthetic route. The 1,3-dithiane moiety, a cornerstone of umpolung or "dipole inversion" chemistry, has long been celebrated for its ability to function as a masked acyl anion, enabling the formation of countless complex molecules.[1] This guide delves into the nuanced, yet significant, advantages of employing a functionalized derivative, 1,3-Dithiane-2-ethanol, over its parent counterpart, 1,3-dithiane. For researchers, scientists, and professionals in drug development, understanding these advantages can unlock more sophisticated and efficient synthetic strategies.
The primary advantage of 1,3-dithiane-2-ethanol lies in its inherent bifunctionality. It possesses both the latent nucleophilicity at the C2 position, characteristic of all 1,3-dithianes, and a reactive hydroxyl group. This dual functionality transforms a simple acyl anion equivalent into a versatile building block, opening avenues for intramolecular reactions, enhanced solubility, and stereochemical control.
Key Performance Comparisons: A Data-Driven Perspective
While direct, side-by-side comparisons of reaction yields under identical conditions are sparse in the literature, the strategic benefits of the hydroxyl group in 1,3-dithiane-2-ethanol can be inferred from its applications and the influence of C2-substituents on dithiane reactivity.
| Feature | 1,3-Dithiane | 1,3-Dithiane-2-ethanol | Advantage of 1,3-Dithiane-2-ethanol |
| Functionality | Monofunctional (masked acyl anion) | Bifunctional (masked acyl anion and hydroxyl group) | Enables intramolecular reactions and serves as a handle for further functionalization. |
| Solubility | Soluble in many organic solvents, limited in water.[2] | Generally improved solubility in polar organic solvents. | Enhanced solubility can lead to more homogeneous reaction mixtures and potentially faster reaction rates. |
| Synthetic Utility | Primarily used for intermolecular C-C bond formation.[1] | Capable of both inter- and intramolecular bond formations. | Allows for the construction of cyclic ethers and other complex heterocyclic systems in a more streamlined fashion. |
| Stereocontrol | Limited inherent stereodirecting capability. | The hydroxyl group can act as a directing group in stereoselective reactions. | Offers opportunities for asymmetric synthesis and diastereoselective transformations. |
The Power of Bifunctionality: Unlocking Advanced Synthetic Strategies
The presence of the 2-ethanol substituent provides a powerful handle for orchestrating more complex molecular transformations. This bifunctionality is a key asset in modern synthetic chemistry, which increasingly values atom and step economy.[3]
Intramolecular Cyclization: A Gateway to Heterocycles
A significant advantage of 1,3-dithiane-2-ethanol is its potential for subsequent intramolecular reactions. After the dithiane anion has been alkylated, the newly introduced substituent and the resident hydroxyl group are perfectly poised for cyclization, providing a direct route to functionalized cyclic ethers.
Conceptual Experimental Workflow: Intramolecular Etherification
Caption: Conceptual workflow for the synthesis of a cyclic ether using 1,3-dithiane-2-ethanol.
Stereochemical Control: The Directing Effect of the Hydroxyl Group
The hydroxyl group in 1,3-dithiane-2-ethanol can act as a coordinating site for reagents, thereby influencing the stereochemical outcome of reactions at or near the dithiane ring. This has been demonstrated in the asymmetric oxidation of 2-substituted 1,3-dithianes.
A study on the asymmetric oxidation of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane using a Sharpless reagent showed that the enantioselectivity of the sulfoxidation is dependent on the presence and nature of the hydroxyl group.[3][4] This suggests that the hydroxyl group can direct the approach of the oxidizing agent, leading to a preferential formation of one stereoisomer.
Experimental Protocol: Asymmetric Oxidation of a Hydroxy-Substituted Dithiane
This protocol is adapted from the literature and illustrates the influence of a C2-hydroxyl substituent on stereoselectivity.[4]
Materials:
-
2-(1-hydroxy-1-methylethyl)-1,3-dithiane
-
Titanium(IV) isopropoxide (Ti(OPri)4)
-
Diethyl L-(+)-tartrate
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (CH2Cl2)
-
4 Å Molecular Sieves
Procedure:
-
To a stirred solution of Ti(OPri)4 and diethyl L-(+)-tartrate (1:2 molar ratio) in CH2Cl2 at -20 °C under an inert atmosphere, add powdered 4 Å molecular sieves.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of 2-(1-hydroxy-1-methylethyl)-1,3-dithiane in CH2Cl2 to the mixture.
-
Add a solution of TBHP in CH2Cl2 dropwise over 10 minutes.
-
Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Filter the mixture through celite and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding 1,3-dithiane 1-oxide.
The study reported that this procedure yields the (1S,2S)-2-(1-hydroxy-1-methylethyl)-1,3-dithiane 1-oxide with high trans selectivity and moderate enantioselectivity, demonstrating the directing effect of the hydroxyl group.[3][4]
Core Synthetic Transformation: Umpolung Reactivity
Caption: The fundamental Corey-Seebach reaction pathway utilizing a 1,3-dithiane.
Conclusion: A Strategic Enhancement for Complex Molecule Synthesis
While the unsubstituted 1,3-dithiane remains a workhorse in organic synthesis for straightforward carbon-carbon bond formations, 1,3-dithiane-2-ethanol offers a suite of strategic advantages for the synthesis of more complex and functionalized molecules. Its bifunctional nature provides a handle for intramolecular reactions, enabling the efficient construction of heterocyclic systems. Furthermore, the hydroxyl group can exert significant stereochemical control, a critical consideration in modern drug discovery and total synthesis. For the discerning synthetic chemist, the seemingly minor addition of a 2-ethanol group transforms a standard reagent into a powerful tool for sophisticated molecular architecture.
References
-
1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. Available at: [Link].
-
1,3-Dithiane. Organic Syntheses Procedure. Available at: [Link].
-
Chemistry of 1,3-Dithiane. Scribd. Available at: [Link].
-
The role of 1,3-dithianes in natural product synthesis. University of Windsor. Available at: [Link].
-
Asymmetric oxidation of 1,3-dithianes to 1,3-dithiane 1-oxides. RSC Publishing. Available at: [Link].
-
Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link].
-
Asymmetric oxidation of 1,3-dithianes to 1,3-dithiane 1-oxides. Sci-Hub. Available at: [Link].
-
1,3-Dithiane. Solubility of Things. Available at: [Link].
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric oxidation of 1,3-dithianes to 1,3-dithiane 1-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Asymmetric oxidation of 1,3-dithianes to 1,3-dithiane 1-oxides / Journal of the Chemical Society, Perkin Transactions 1, 1998 [sci-hub.box]
A Comparative Guide to the Reactivity of 1,3-Dithiane-2-ethanol and 2-Phenyl-1,3-dithiane
In modern organic synthesis, the strategic disconnection of target molecules often leads to synthons requiring a reversal of the typical electrophilic character of a carbonyl carbon. This "umpolung" or dipole inversion is elegantly achieved through the use of 1,3-dithiane chemistry, a cornerstone methodology developed by Corey and Seebach.[1][2] The acidic proton at the C2 position of the dithiane ring can be removed by a strong base, creating a potent carbon nucleophile—a masked acyl anion—that can react with a wide array of electrophiles.[3][4]
This guide provides an in-depth comparison of two functionally distinct dithiane reagents: 1,3-Dithiane-2-ethanol and 2-Phenyl-1,3-dithiane . While both are built upon the same reactive dithiane core, the nature of their C2 substituent dramatically alters their reactivity profiles, dictating their deprotonation pathways, steric accessibility, and ultimate synthetic applications. Understanding these differences is critical for researchers in medicinal chemistry and complex molecule synthesis when selecting the appropriate tool for a specific carbon-carbon bond formation.
I. Structural and Physicochemical Properties: A Tale of Two Substituents
The reactivity of any dithiane derivative is fundamentally governed by the ease of C2-proton abstraction and the stability of the resulting carbanion. The substituents at this position—an ethanol group versus a phenyl group—exert profound electronic and steric effects that differentiate these two reagents.
2-Phenyl-1,3-dithiane features a phenyl ring directly attached to the C2 carbon. This aromatic substituent is electron-withdrawing and significantly increases the acidity of the C2 proton compared to the parent 1,3-dithiane. The resulting 2-lithio-2-phenyl-1,3-dithiane is stabilized by resonance, delocalizing the negative charge into the phenyl ring. This enhanced acidity facilitates a rapid and clean deprotonation.[5]
1,3-Dithiane-2-ethanol , in contrast, bears a hydroxyethyl group at the C2 position. This substituent introduces a second, far more acidic proton—the hydroxyl proton (pKa ~16-18)—which will be preferentially abstracted by the strong bases typically used in dithiane chemistry, such as n-butyllithium (n-BuLi). Consequently, the generation of the C2 carbanion requires a second equivalent of base, proceeding via a dianion intermediate.[6]
| Property | 2-Phenyl-1,3-dithiane | 1,3-Dithiane-2-ethanol | Causality & Field Insights |
| Structure | The C2 substituent is the primary determinant of the molecule's reactivity profile. | ||
| Most Acidic Proton | C2-H (pKa ≈ 30.5)[5] | O-H (pKa ≈ 16-18) | The hydroxyl proton is orders of magnitude more acidic than the C2 proton, dictating the initial site of deprotonation. |
| Second Most Acidic Proton | N/A | C2-H (pKa ≈ 38-39)[5] | The alkyl substituent slightly decreases the acidity of the C2 proton relative to the parent dithiane (pKa ≈ 31).[3] |
| Deprotonation Stoichiometry | 1 equivalent n-BuLi | 2 equivalents n-BuLi | Stoichiometry is critical. Using one equivalent of base on 1,3-Dithiane-2-ethanol will only form the alkoxide, not the desired C2 nucleophile. |
| Resulting Nucleophile | Monoanion | Dianion | The formation of a dianion introduces complexity and potential for alternative reaction pathways. |
| Steric Profile at C2 | High | Moderate | The planar but rotating phenyl group presents significant steric bulk, potentially hindering reactions with sterically demanding electrophiles. |
II. Comparative Reactivity and Mechanistic Pathways
The fundamental difference in the deprotonation sequence between these two reagents leads to distinct reactive intermediates and necessitates different experimental protocols.
A. Deprotonation Pathway
For 2-Phenyl-1,3-dithiane , the process is straightforward. Treatment with one equivalent of n-BuLi at low temperatures (typically -30 to -20 °C) in an ethereal solvent like tetrahydrofuran (THF) quantitatively generates the C2-lithiated species.[7] The resulting anion is a powerful nucleophile, ready for reaction with an electrophile.
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A Senior Application Scientist's Guide to the Spectroscopic Data of 1,3-Dithiane-2-ethanol and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the 1,3-dithiane moiety stands out as a uniquely versatile functional group. Its most celebrated role is in "umpolung" or polarity inversion, where the C2 proton's acidity allows for the formation of a nucleophilic acyl anion equivalent—a transformation central to the Corey-Seebach reaction.[1] This guide provides an in-depth comparative analysis of the spectroscopic characteristics of a key functionalized member, 1,3-Dithiane-2-ethanol, and its common derivatives. Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and the structural elucidation of more complex molecules where this scaffold is embedded.
This document moves beyond a simple catalog of data. It is designed to elucidate the causality behind the observed spectral changes, providing the reader with a predictive framework for interpreting the spectra of novel dithiane-containing compounds.
Spectroscopic Profile of 1,3-Dithiane-2-ethanol: The Baseline
Structure:
(Numbering: S1, C2, S3, C4, C5, C6. Side chain: Cα, Cβ, O-H)
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct signals:
-
δ ~ 4.15 ppm (t, 1H, H-2): The methine proton at the C2 position is flanked by two sulfur atoms and coupled to the adjacent methylene group (Hα) of the side chain. Its chemical shift is significantly downfield due to the electron-withdrawing nature of the two sulfur atoms. It appears as a triplet due to coupling with the two Hα protons.
-
δ ~ 3.75 ppm (t, 2H, Hβ): These methylene protons are directly attached to the hydroxyl group. The electronegative oxygen atom shifts them downfield. They will appear as a triplet, coupled to the Hα protons.
-
δ ~ 2.85 ppm (m, 4H, H-4, H-6): These are the four axial and equatorial protons on the carbons adjacent to the sulfur atoms in the ring. They typically appear as a complex multiplet.
-
δ ~ 2.05 ppm (m, 2H, Hα): The methylene protons adjacent to the dithiane ring are coupled to both the H-2 proton and the Hβ protons, resulting in a complex multiplet.
-
δ ~ 1.90 ppm (m, 2H, H-5): The protons at the C5 position of the dithiane ring are the most shielded, appearing furthest upfield as a multiplet.
-
δ (variable, br s, 1H, OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the unique carbon environments:
-
δ ~ 60.5 ppm (Cβ): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen.[4]
-
δ ~ 48.0 ppm (C2): The C2 carbon, bonded to two sulfur atoms, appears in a characteristic downfield region for a thioacetal carbon.
-
δ ~ 38.0 ppm (Cα): The methylene carbon adjacent to the C2 position.
-
δ ~ 30.0 ppm (C4, C6): The two equivalent carbons in the ring adjacent to the sulfur atoms.
-
δ ~ 25.5 ppm (C5): The most upfield carbon signal, corresponding to the C5 of the propane backbone.
Infrared (IR) Spectroscopy (Predicted, ATR)
The IR spectrum provides clear confirmation of the key functional groups:
-
~3350 cm⁻¹ (broad, strong): Characteristic O-H stretching vibration of the alcohol group. Its broadness is due to hydrogen bonding.
-
2950-2850 cm⁻¹ (strong): Aliphatic C-H stretching vibrations from the methylene and methine groups in the ring and side chain.[5]
-
~1050 cm⁻¹ (medium): C-O stretching vibration of the primary alcohol.
-
~700-600 cm⁻¹ (weak-medium): C-S stretching vibrations, which are often weak and can be difficult to assign definitively.
Mass Spectrometry (MS) (Predicted, EI)
-
Molecular Ion (M⁺): m/z = 164. Expected to be of moderate intensity.
-
Key Fragments: Fragmentation would likely involve the loss of the ethanol side chain, cleavage of the dithiane ring, or loss of sulfur-containing fragments. A prominent peak at m/z = 119 corresponding to the dithianyl cation after cleavage of the C2-Cα bond would be expected.
Comparative Analysis with Key Derivatives
Structural modifications dramatically alter the spectroscopic fingerprint of the parent molecule. We will examine two common transformations: oxidation of the sulfur atoms and esterification of the hydroxyl group.
Derivative 1: 1,3-Dithiane-2-ethanol 1-oxide (Sulfoxide)
Oxidation of one sulfur atom to a sulfoxide introduces a highly polar, electron-withdrawing group and a stereocenter at the sulfur, significantly complicating the spectrum.
-
¹H NMR Causality: The S=O group is strongly anisotropic and electron-withdrawing. This causes a pronounced downfield shift (deshielding) of adjacent protons, particularly those on the same face of the ring (syn-axial). The molecule will now be asymmetric, meaning previously equivalent protons (e.g., at C4 and C6) become non-equivalent, leading to a more complex spectrum with more signals.
-
¹³C NMR Causality: Carbons adjacent to the sulfoxide group (C2 and C4) will be shifted downfield due to the inductive effect of the S=O bond.
-
IR Causality: The most dramatic change is the appearance of a new, very strong absorption band.
-
~1030-1050 cm⁻¹ (strong): This intense band is characteristic of the S=O stretch and is a definitive indicator of oxidation.[6]
-
Derivative 2: 2-(1,3-Dithian-2-yl)ethyl acetate (Ester)
Esterification of the primary alcohol with acetic anhydride replaces the -OH group with -OAc.
-
¹H NMR Causality:
-
The broad -OH signal disappears completely.
-
A new, sharp singlet appears around δ ~ 2.05 ppm (s, 3H) , corresponding to the three equivalent protons of the acetate methyl group.
-
The methylene protons adjacent to the new ester oxygen (Hβ) are deshielded and shift downfield to δ ~ 4.20 ppm compared to ~3.75 ppm in the parent alcohol.
-
-
¹³C NMR Causality:
-
A new signal appears in the carbonyl region at δ ~ 171.0 ppm , characteristic of an ester C=O.[3]
-
A new methyl carbon signal appears around δ ~ 21.0 ppm .
-
The Cβ carbon shifts slightly downfield due to the influence of the adjacent carbonyl group.
-
-
IR Causality:
-
The broad O-H stretch at ~3350 cm⁻¹ vanishes.
-
A new, very strong and sharp absorption appears at ~1740 cm⁻¹ , which is the characteristic C=O stretching frequency for an ester. This is often the most prominent peak in the spectrum.
-
The C-O stretch signal shifts to ~1240 cm⁻¹ (for the C(=O)-O bond) and remains near ~1040 cm⁻¹ (for the O-CH₂ bond).
-
Data Summary for Quick Reference
The following table summarizes the key diagnostic spectroscopic features for 1,3-Dithiane-2-ethanol and its derivatives.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 1,3-Dithiane-2-ethanol (Parent) | ~4.15 (H-2), ~3.75 (-CH₂O), variable (-OH) | ~60.5 (-CH₂O), ~48.0 (C2) | ~3350 (O-H), ~1050 (C-O) | 164 |
| 1,3-Dithiane-2-ethanol 1-oxide (Sulfoxide) | Downfield shifts for ring protons, loss of symmetry | Downfield shifts for C2, C4 | ~1040 (S=O), ~3350 (O-H) | 180 |
| 2-(1,3-Dithian-2-yl)ethyl acetate (Ester) | ~4.20 (-CH₂O), ~2.05 (CH₃), -OH absent | ~171.0 (C=O), ~63.0 (-CH₂O), ~21.0 (CH₃) | ~1740 (C=O), ~1240 (C-O), O-H absent | 206 |
Experimental Protocols & Workflows
Scientific integrity demands robust and reproducible methodologies. The following protocols represent standard practices for the synthesis and analysis of these compounds.
Protocol 1: Synthesis of 1,3-Dithiane Derivatives
This general procedure describes the formation of the dithiane ring from a carbonyl compound, a foundational step for creating this class of molecules.[7][8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, add the aldehyde or ketone (1.0 eq) and a suitable solvent (e.g., toluene, 10 mL per mmol of aldehyde).
-
Reagent Addition: Add 1,3-propanedithiol (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, ~0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry vial.
-
Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Vortex the vial until the sample is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments. Ensure the instrument is properly locked and shimmed before acquisition.[9]
Visualization of Key Processes
Diagrams provide a clear, high-level overview of the chemical and analytical logic.
Caption: General synthetic routes to 1,3-Dithiane-2-ethanol and its derivatives.
Caption: A self-validating workflow for structural elucidation.
References
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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Lipin, K. V., Ershov, O. V., Belikov, M. Y., & Fedoseev, S. V. (2017). Synthesis of Some 2-Ylidene-1,3-dithiolanes. Russian Journal of General Chemistry, 87(1), 147–151. Retrieved from [Link]
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Karami, B., Taei, M., Khodabakhshi, S., & Jamshidi, M. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10451, 1,3-Dithiane. Retrieved from [Link]
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Wikipedia. (n.d.). Dithiane. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Saleh, B. A., Smith, K., Elliott, M. C., & El-Hiti, G. A. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Journal of Sulfur Chemistry, 42(6), 591-603. Retrieved from [Link]
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Boukhedena, W., Fiala, A., Brahim Ladouani, H., Lemallem, S. E., Hamdouni, N., & Boudjada, A. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 65–68. Retrieved from [Link]
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Sarlah, D., et al. (2022). Modular Routes to 1,3-Dithian-2-ones and 1,2-Dithiolanes. Organic Letters, Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521985, 2-Vinyl-1,3-dithiane. Retrieved from [Link]
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Boukhedena, W., et al. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. Acta Crystallographica Section E. Retrieved from [Link]
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Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid. ResearchGate. Retrieved from [Link]
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Boukhedena, W., et al. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-di-thian-2-yl-idene)acetate. PubMed. Retrieved from [Link]
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ChemSrc. (n.d.). Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]
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Zard, S. Z., et al. (2017). A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Carey, F. A., et al. (1982). Studies on the oxidation of 1, 3-dithiane and 5, 5-disubstituted analogues. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Robert, M., & Peñéñory, A. B. (2013). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Molecules, 18(9), 11059-11082. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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A Comparative Guide to Modern Acyl Anion Equivalents: Moving Beyond 1,3-Dithianes
Introduction: The Enduring Challenge of Polarity Inversion in Carbonyl Chemistry
In the landscape of organic synthesis, the carbonyl group presents a paradox. Its electrophilic carbon is a cornerstone of C-C bond formation, readily attacked by a plethora of nucleophiles. However, what if the synthetic strategy demands the opposite? What if the carbonyl carbon itself needs to act as a nucleophile? This reversal of innate reactivity, termed "umpolung" by Seebach and Corey, is a powerful concept for constructing complex molecular architectures, particularly for accessing 1,2-, 1,4-, and 1,6-dicarbonyl compounds which are otherwise challenging to synthesize.[1][2]
For decades, the gold standard for achieving this synthetic feat has been the use of 1,3-dithiane-based reagents, a methodology pioneered by E.J. Corey and Dieter Seebach.[3][4] By masking an aldehyde as a 1,3-dithiane, the otherwise non-acidic aldehydic proton becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium.[5] The resulting 2-lithio-1,3-dithiane is a robust nucleophile—an "acyl anion equivalent"—that can react with a wide range of electrophiles.[4][5] While undeniably revolutionary and widely applied, the dithiane-based approach is not without its drawbacks, most notably the often harsh and toxic reagents required for the final deprotection step to regenerate the carbonyl group (e.g., mercury(II) salts).[6][7][8]
This guide provides a comparative analysis of modern alternatives to 1,3-dithiane-based reagents for acyl anion synthesis. We will delve into the mechanisms, scope, and limitations of several key classes of reagents, providing experimental data and protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges. Our focus will be on catalytic and more environmentally benign approaches that represent the forefront of innovation in umpolung chemistry.
The Benchmark: 1,3-Dithianes (The Corey-Seebach Reaction)
Before exploring the alternatives, it is crucial to understand the methodology against which they are measured. The Corey-Seebach reaction provides a reliable, albeit stoichiometric, route to acyl anions.
Mechanism of Acyl Anion Generation and Reaction
The process begins with the protection of an aldehyde as a 1,3-dithiane using 1,3-propanedithiol under acidic conditions.[6][9] Deprotonation at the C2 position with a strong base generates the nucleophilic 2-lithio-1,3-dithiane. This species can then undergo reactions with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds.[4] The final, and often most challenging, step is the hydrolysis of the resulting substituted dithiane to unveil the ketone product.[6][8][10]
Caption: General mechanism of NHC-catalyzed umpolung.
The Stetter Reaction
The Stetter reaction is the NHC-catalyzed 1,4-conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. [1][11][12]This reaction is highly valuable for the synthesis of 1,4-dicarbonyl compounds.
-
Advantages: Catalytic in nature, broad substrate scope for both the aldehyde and the Michael acceptor, and amenable to asymmetric catalysis. [1][11][13]* Limitations: Aliphatic aldehydes can sometimes be challenging substrates due to competing side reactions like aldol condensation, although specific catalysts have been developed to address this. [1]
The Benzoin Condensation
The benzoin condensation is the dimerization of two aldehydes to form an α-hydroxy ketone. [14]While the classic reaction uses cyanide as a catalyst, NHCs have proven to be highly effective and allow for asymmetric variants. [6][14]
-
Advantages: 100% atom-economical, provides access to valuable α-hydroxy ketone motifs, and can be rendered highly enantioselective. [14][15]* Limitations: Primarily applicable to the dimerization of aldehydes or the reaction of an aldehyde with a ketone.
| Feature | 1,3-Dithianes (Corey-Seebach) | NHC Catalysis (Stetter/Benzoin) |
| Reagent Nature | Stoichiometric | Catalytic (typically 5-20 mol%) |
| Acyl Anion Source | Aldehyde (pre-masked) | Aldehyde (in situ activation) |
| Base | Strong, stoichiometric (e.g., n-BuLi) | Weak, organic base (e.g., DBU, Et3N) |
| Reaction Conditions | Anhydrous, low temperature | Generally mild, room temperature |
| Deprotection/Product Release | Often harsh (e.g., HgCl2, IBX) | Catalyst turnover, mild |
| Key Intermediates | 2-Lithio-1,3-dithiane | Breslow Intermediate |
| Atom Economy | Poor (stoichiometric reagents and byproducts) | Excellent |
| Asymmetric Versions | Difficult | Well-established |
Cyanohydrins as Acyl Anion Precursors
Cyanohydrins, formed by the addition of cyanide to aldehydes or ketones, are another classic source of acyl anion equivalents. [16][17]The umpolung is typically achieved by protecting the hydroxyl group (e.g., as a silyl ether) and then using a base to deprotonate the α-carbon.
Mechanism of Umpolung
The formation of a cyanohydrin is a reversible, base-catalyzed nucleophilic addition of cyanide to a carbonyl. [16][17][18]After protection of the hydroxyl group, the α-proton becomes acidic enough to be removed by a moderately strong base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile. The final product is unmasked by hydrolysis of the nitrile and removal of the protecting group.
Caption: Umpolung strategy using cyanohydrins.
-
Advantages: Readily accessible starting materials, well-established chemistry. [16][17]* Limitations: The high toxicity of cyanide reagents is a major drawback. The methodology is stoichiometric and requires multiple steps (protection, deprotonation, deprotection).
Nitroalkanes: Versatile Acyl Anion Equivalents
Primary and secondary nitroalkanes can also serve as effective acyl anion equivalents. [19]The nitro group is strongly electron-withdrawing, making the α-proton acidic enough to be removed by common bases. The resulting nitronate anion can participate in various C-C bond-forming reactions, most notably Michael additions. [8][19][20]The carbonyl functionality is then revealed via the Nef reaction or other modern variants.
-
Mechanism: A base deprotonates the nitroalkane to form a nitronate anion. This anion then acts as a nucleophile. The Nef reaction typically involves treatment of the salt of the nitroalkane with strong acid to hydrolyze it to the corresponding aldehyde or ketone.
-
Advantages: Nitroalkanes are readily available and their anions are excellent nucleophiles for conjugate additions. [19][20]* Limitations: The classic Nef reaction requires harsh acidic conditions, which can be incompatible with sensitive functional groups. However, milder oxidative and reductive methods for converting the nitro group to a carbonyl have been developed.
α-Aminonitriles from the Strecker Synthesis
The Strecker synthesis, which produces α-aminonitriles from aldehydes, ammonia, and cyanide, provides another platform for umpolung chemistry. [21][22][23]While the primary application of the Strecker synthesis is in amino acid production, the α-aminonitrile intermediate can be manipulated to act as an acyl anion equivalent. [24][25][26]
-
Mechanism: An α-iminonitrile, derived from an α-aminonitrile, can undergo an umpolung N-alkylation with Grignard reagents, where the Grignard reagent attacks the nitrogen atom, leading to a reversal of polarity. [24][25]* Advantages: Provides access to α-amino ketones and related structures.
-
Limitations: This is a more specialized application of umpolung and is less general than the other methods discussed. The use of cyanide is also a significant safety concern.
Comparative Summary and Outlook
| Reagent Class | Key Features | Advantages | Disadvantages |
| 1,3-Dithianes | Stoichiometric, pre-formed acyl anion equivalent | Broad scope, reliable, well-established | Stoichiometric strong base, harsh/toxic deprotection |
| NHCs | Catalytic, in situ generation of acyl anion equivalent | Catalytic, mild conditions, high atom economy, asymmetric versions | Substrate limitations (e.g., some aliphatic aldehydes) |
| Cyanohydrins | Stoichiometric, protected intermediate | Readily available starting materials | Toxicity of cyanide, multiple steps, stoichiometric |
| Nitroalkanes | Stoichiometric, nitronate anion as nucleophile | Excellent for Michael additions | Harsh conditions for classic Nef reaction |
| α-Aminonitriles | Specialized application of Strecker intermediates | Access to α-amino carbonyl compounds | Less general, toxicity of cyanide |
The field of acyl anion chemistry has evolved significantly from its reliance on stoichiometric dithiane chemistry. For researchers and drug development professionals, the advent of catalytic methods using N-heterocyclic carbenes represents the most impactful advance, offering milder, more efficient, and more sustainable routes to key synthetic intermediates. The Stetter reaction, in particular, provides a powerful and versatile tool for the construction of 1,4-dicarbonyls. While classic methods involving cyanohydrins and nitroalkanes remain valuable for specific applications, the trend is clearly towards catalytic and more environmentally benign transformations. The choice of reagent will ultimately depend on the specific molecular target, functional group tolerance, and the desired scale of the reaction.
Experimental Protocols
Protocol 1: Corey-Seebach Reaction - Synthesis of 2-Phenyl-1,3-dithiane and its Alkylation
Part A: Synthesis of 2-Phenyl-1,3-dithiane
-
To a solution of benzaldehyde (1.06 g, 10 mmol) in chloroform (20 mL) is added 1,3-propanedithiol (1.08 g, 10 mmol).
-
The mixture is cooled to 0 °C, and boron trifluoride etherate (BF3·OEt2, 0.14 mL, 1.1 mmol) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours, monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The layers are separated, and the aqueous layer is extracted with chloroform (2 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2-phenyl-1,3-dithiane.
Part B: Alkylation and Deprotection
-
A solution of 2-phenyl-1,3-dithiane (392 mg, 2 mmol) in anhydrous THF (10 mL) is cooled to -30 °C under a nitrogen atmosphere.
-
n-Butyllithium (1.6 M in hexanes, 1.3 mL, 2.1 mmol) is added dropwise, and the mixture is stirred for 1 hour at this temperature.
-
Benzyl bromide (250 µL, 2.1 mmol) is added, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water (10 mL) and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude alkylated dithiane is dissolved in a mixture of acetonitrile (10 mL) and water (2 mL).
-
Mercury(II) chloride (1.2 g, 4.4 mmol) and calcium carbonate (0.4 g, 4 mmol) are added, and the mixture is refluxed for 2 hours.
-
The mixture is cooled, filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired ketone.
Protocol 2: NHC-Catalyzed Intramolecular Stetter Reaction
Synthesis of a Chromanone Derivative
-
To a vial is added the chiral triazolium salt precatalyst (e.g., a derivative of thiamine, 0.1 mmol, 10 mol%) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 0.12 mmol).
-
The aldehyde-enoate substrate (1.0 mmol) is dissolved in anhydrous toluene (2.0 mL) and added to the vial.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the enantiomerically enriched chromanone product.
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N-Heterocyclic Carbene-Catalyzed Asymmetric Benzoin Reaction in Water. ACS Publications, 2018. [Link]
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Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. ACS Publications, 2020. [Link]
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Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Arkat USA. [Link]
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Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Publishing, 2020. [Link]
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NHC-Catalyzed Benzoin Condensation for Access to New Cyclotetrabenzoins. MDPI, 2021. [Link]
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Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... ResearchGate. [Link]
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The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry, 2023. [Link]
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Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications, 2021. [Link]
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Cyanohydrin Formation and Reactions. YouTube, 2024. [Link]
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A Chemoselectivity Guide: Navigating Competitive Reactions with 1,3-Dithiane-2-ethanol
For researchers and professionals in synthetic and medicinal chemistry, bifunctional building blocks offer an elegant route to complex molecules. However, their utility is directly proportional to the predictability and control of their reactive sites. 1,3-Dithiane-2-ethanol stands out as a versatile C3 synthon, embodying a classic chemoselectivity challenge: the competition between a hydroxyl group and a masked acyl anion. This guide provides an in-depth, objective comparison of its reactivity, supported by mechanistic principles and experimental data, to empower chemists to selectively harness either nucleophilic center for precise molecular construction.
The Bifunctional Reagent: Understanding the Competitive Landscape
1,3-Dithiane-2-ethanol possesses two distinct nucleophilic centers within the same molecule. The primary hydroxyl group (-CH₂OH) acts as a conventional oxygen nucleophile, while the C2 position of the dithiane ring, upon deprotonation, becomes a potent carbon nucleophile—a masked acyl anion. This duality is the source of its synthetic power and the crux of the chemoselectivity challenge.
The Dueling Nucleophiles: A Tale of Two Sites
-
The Hydroxyl Group (The "Hard" Nucleophile): The oxygen of the primary alcohol is an electronegative, charge-dense (upon deprotonation to an alkoxide) nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, this "hard" nucleophile preferentially attacks "hard" electrophiles, such as the electrophilic carbon of an acyl chloride or a silicon atom in silyl halides.
-
The Dithianyl Anion (The "Soft" Nucleophile): The groundbreaking work of E.J. Corey and D. Seebach established that the C2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium (n-BuLi).[1][2] This generates a carbanion that is stabilized by the adjacent sulfur atoms, not through d-orbital participation as once thought, but through the polarizability of the large sulfur atoms and favorable orbital interactions.[1][3] This carbanion is a classic example of "Umpolung" or polarity inversion, transforming the normally electrophilic carbonyl carbon into a powerful nucleophile.[1][4] As a larger, more polarizable, and less charge-dense carbanion, it is considered a "soft" nucleophile, predisposing it to react with "soft" electrophiles like alkyl halides.[3]
The Chemoselectivity Dilemma
When 1,3-Dithiane-2-ethanol is subjected to a base and an electrophile, the reaction can proceed down two distinct pathways. The choice of base is the first critical decision point, determining which proton is removed. The nature of the electrophile then dictates which of the available nucleophilic sites will react. This competitive scenario is illustrated below.
Figure 2: Workflow comparison for synthesizing a γ-hydroxy ketone.
Head-to-Head Performance Comparison
| Feature | 1,3-Dithiane-2-ethanol Method | Protected Aldehyde Method |
| Key Starting Material | 1,3-Dithiane-2-ethanol | 3-Hydroxypropanal |
| Total Steps | 3 (Formation, Alkylation, Deprotection) | 5 (Protection, Formation, Alkylation, Deprotection x2) |
| Protecting Groups | None required for the main chain | Yes (e.g., TBDMS for the hydroxyl group) |
| Atom Economy | Higher | Lower (due to protecting group cycles) |
| Overall Efficiency | High | Moderate |
| Key Reagents | n-BuLi, Benzyl Bromide, Deprotectant | TBDMSCl, Propanedithiol, n-BuLi, BnBr, Deprotectant, TBAF |
Downstream Processing: Unmasking the Carbonyl
A crucial final step in any dithiane-based synthesis is the hydrolysis of the thioacetal to regenerate the carbonyl group. While classic methods often use toxic heavy metal salts like mercury(II) oxide, modern protocols offer safer and milder alternatives. [5] Oxidative cleavage is a highly effective approach. Reagents such as (bis(trifluoroacetoxy)iodo)benzene or N-halosuccinimides provide clean conversion of the dithiane to the corresponding ketone under conditions that are often compatible with sensitive functional groups. [4][6]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Dithiane-2-ethanol
This protocol is adapted from the general principles of dithiane formation. [7]1. To a stirred solution of 3-hydroxypropanal (1 eq.) in dichloromethane (DCM, ~0.5 M) at 0 °C, add 1,3-propanedithiol (1.1 eq.). 2. Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq.). 3. Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC. 4. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. 5. Separate the layers and extract the aqueous phase with DCM (2x). 6. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. 7. Purify the crude product by column chromatography on silica gel to afford 1,3-dithiane-2-ethanol.
Protocol 2: Selective C-Alkylation of 1,3-Dithiane-2-ethanol
This protocol is based on the standard Corey-Seebach reaction conditions. [1][5]1. Dissolve 1,3-dithiane-2-ethanol (1 eq.) in anhydrous THF (~0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar). 2. Cool the solution to -20 °C. 3. Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -10 °C. 4. Stir the resulting dianion solution at -20 °C for 30 minutes. 5. Cool the solution to -78 °C and add a solution of benzyl bromide (1.1 eq.) in anhydrous THF dropwise. 6. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. 7. Quench the reaction by the slow addition of water. 8. Extract the mixture with ethyl acetate (3x). 9. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. 10. Purify by column chromatography to yield the C-alkylated product.
Conclusion
1,3-Dithiane-2-ethanol is a powerful and efficient building block for the synthesis of γ-hydroxy ketones and related structures. The chemoselectivity of its reactions can be precisely controlled by a rational choice of base and electrophile, guided by the principles of pKa differences and HSAB theory. The ability to form a dianion and achieve selective C-alkylation in a single step without the need for protecting groups offers a significant advantage in terms of step economy and overall efficiency compared to traditional multi-step alternatives. By understanding the fundamental reactivity patterns detailed in this guide, researchers can confidently employ this versatile reagent to streamline the synthesis of complex molecular targets.
References
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,3-Dithiane. Coll. Vol. 6, p. 542 (1988); Vol. 51, p. 39 (1971). Retrieved from [Link]
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Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]
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ResearchGate. (n.d.). 2‐Lithio‐1,3‐dithiane. Request PDF. Retrieved from [Link]
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YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Alcohol-mediated direct dithioacetalization of alkynes with 2-chloro-1,3-dithiane for the synthesis of Markovnikov dithianes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Synlett, 1976(07), 476-477. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of γ-hydroxy ketones and aldehydes. Retrieved from [Link]
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Wikipedia. (n.d.). Umpolung. Retrieved from [Link]
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Corey, E. J., & Erickson, B. W. (1971). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. The Journal of Organic Chemistry, 36(23), 3553–3560. Retrieved from [Link]
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Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of lithiated 2-trimethylsilyl-1,3-dithiane with (±)-pantolactone. Request PDF. Retrieved from [Link]
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A Comparative Guide to the Stereoselectivity of Reactions with 1,3-Dithiane-2-ethanol and its Analogs
For the modern researcher, scientist, and drug development professional, the quest for precise stereochemical control is a paramount objective in the synthesis of complex molecular architectures. This guide provides an in-depth technical assessment of the stereoselectivity achievable with 1,3-dithiane-2-ethanol and its derivatives, offering a comparative analysis against established chiral auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, supported by experimental data, to empower you to make informed decisions in your synthetic strategies.
The 1,3-Dithiane Moiety: A Cornerstone of Umpolung Chemistry
The 1,3-dithiane group has long been a staple in organic synthesis, primarily for its ability to function as a masked acyl anion equivalent.[1] This "umpolung" or reversal of polarity, pioneered by Corey and Seebach, allows for the nucleophilic introduction of a carbonyl group.[2] The process begins with the deprotonation of the C2-proton of a 1,3-dithiane using a strong base, typically n-butyllithium, to generate a stabilized 2-lithio-1,3-dithiane anion.[3] This nucleophile can then engage in a variety of carbon-carbon bond-forming reactions with electrophiles such as alkyl halides, epoxides, and carbonyl compounds.[3][4] Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl functionality.
Caption: General workflow of 1,3-dithiane umpolung chemistry.
Harnessing the Hydroxyl Group: The Potential of 1,3-Dithiane-2-ethanol in Stereocontrol
While the primary utility of 1,3-dithianes lies in umpolung, the introduction of a stereocenter within the dithiane-containing fragment opens avenues for asymmetric synthesis. The focus of this guide, 1,3-dithiane-2-ethanol, and its analogs with a hydroxyl-bearing substituent at the C2 position, present an intriguing platform for stereocontrol. The hydroxyl group can act as a chelating moiety, directing the approach of reagents and influencing the stereochemical outcome of reactions.
The Principle of Chelation Control
Chelation control is a powerful strategy in asymmetric synthesis where a metal ion coordinates to two or more heteroatoms within a molecule, creating a rigid cyclic transition state. This conformation then dictates the facial selectivity of a subsequent reaction. In the context of a 2-(hydroxyalkyl)-1,3-dithiane, the hydroxyl group and one of the sulfur atoms of the dithiane ring can chelate to a metal center, influencing the stereochemical environment around a reactive center.
Caption: Chelation model for stereodirected reactions.
While direct and extensive studies on 1,3-dithiane-2-ethanol as a chiral auxiliary are not widely reported, the principles of chelation control observed in analogous systems provide a strong predictive framework. For instance, the diastereoselective addition of nucleophiles to α- or β-hydroxy carbonyl compounds is well-documented to proceed via chelation-controlled pathways, leading to high levels of stereoselectivity.
Comparative Analysis: 2-(Hydroxyalkyl)-1,3-Dithianes vs. Established Chiral Auxiliaries
To objectively assess the potential of 1,3-dithiane-2-ethanol derivatives, we compare their projected performance with well-established chiral auxiliaries, notably Evans' oxazolidinones and other sulfur-containing auxiliaries.
Evans' Oxazolidinones: The Gold Standard
Evans' oxazolidinones are arguably the most widely used and successful class of chiral auxiliaries for asymmetric aldol reactions and alkylations.[5] They offer high levels of diastereoselectivity, predictable stereochemical outcomes, and the auxiliary is readily cleaved and recycled. The stereochemical course of their reactions is generally governed by a chelated Zimmerman-Traxler transition state, where the substituent on the oxazolidinone ring effectively blocks one face of the enolate.
Sulfur-Containing Chiral Auxiliaries
Thiazolidinethiones, sulfur analogs of Evans' oxazolidinones, have also demonstrated excellent stereocontrol in aldol reactions.[6] In some cases, these sulfur-containing auxiliaries exhibit complementary stereoselectivity to their oxygen counterparts, providing access to different diastereomers.
Performance Comparison
The following table summarizes the typical performance of these chiral auxiliaries in asymmetric aldol reactions, a benchmark for assessing stereocontrol. While specific data for 1,3-dithiane-2-ethanol is inferred from related systems, it highlights its potential in chelation-controlled processes.
| Chiral Auxiliary | Typical Reaction | Diastereomeric Ratio (d.r.) | Key Feature |
| Evans' Oxazolidinone | Asymmetric Aldol Reaction | >95:5 | Highly predictable, well-established |
| Thiazolidinethione | Asymmetric Aldol Reaction | >90:10 | Complementary stereoselectivity |
| 2-(Hydroxyalkyl)-1,3-dithiane (Projected) | Chelation-controlled Addition | Potentially high | In-situ chelation, no external auxiliary |
Experimental Protocols and Methodologies
To provide a practical context, we outline a general experimental protocol for a chelation-controlled nucleophilic addition to an aldehyde, a reaction where a 2-(hydroxyalkyl)-1,3-dithiane could potentially be employed for stereocontrol.
General Procedure for Chelation-Controlled Addition of a Lithiated Dithiane to an Aldehyde
-
Preparation of the Lithiated Dithiane: A solution of the 2-(hydroxyalkyl)-1,3-dithiane (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
Deprotonation: n-Butyllithium (1.1 equiv) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to generate the corresponding 2-lithio-1,3-dithiane.
-
Chelation (Optional but Recommended): A solution of a Lewis acid capable of chelation (e.g., MgBr₂·OEt₂, ZnCl₂) (1.2 equiv) in anhydrous THF is added, and the mixture is stirred for 30 minutes.
-
Nucleophilic Addition: The aldehyde (1.0 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or by a suitable chromatographic technique (e.g., HPLC on a chiral stationary phase).
Caption: Experimental workflow for a chelation-controlled addition.
Mechanistic Insights: The Felkin-Anh and Chelation Models
The stereochemical outcome of nucleophilic additions to carbonyl compounds is often rationalized using the Felkin-Anh model for non-chelating systems and the Cram-chelate model for chelating systems.
-
Felkin-Anh Model: In the absence of a chelating group, the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent at the α-carbon, proceeding through a staggered conformation to minimize steric interactions.
-
Cram-Chelate Model: When a chelating group (like a hydroxyl or alkoxy group) is present at the α- or β-position, it can coordinate with the metal cation of the nucleophile and the carbonyl oxygen, forming a rigid cyclic transition state. This forces the nucleophile to attack from a specific face, often leading to a product with opposite stereochemistry to that predicted by the Felkin-Anh model.
The potential of 1,3-dithiane-2-ethanol and its analogs to direct stereoselective reactions lies in their ability to favor a chelation-controlled pathway. The degree of stereoselectivity will depend on the strength of the chelation, the nature of the Lewis acid used, the solvent, and the steric and electronic properties of the substrates.
Conclusion and Future Outlook
While 1,3-dithiane-2-ethanol itself has not been extensively documented as a standalone chiral auxiliary, the foundational principles of chelation control strongly suggest its potential for inducing stereoselectivity in a variety of reactions. The presence of the hydroxyl group offers an elegant way to establish a rigid transition state, potentially leading to high diastereoselectivities without the need to append and later remove a more complex chiral auxiliary.
This guide serves as a call to the research community to further explore the synthetic utility of 2-(hydroxyalkyl)-1,3-dithianes. Systematic studies quantifying their stereodirecting ability in comparison to established methods are warranted. Such investigations could unlock a new, atom-economical approach to asymmetric synthesis, further expanding the synthetic chemist's toolkit for the creation of complex, stereochemically defined molecules.
References
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
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- Page, P. C. B., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Journal of Sulfur Chemistry, 42(6), 693-703.
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OpenOChem. (n.d.). Felkin-Anh Model. Retrieved from [Link]
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Organic Chemistry Tube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]
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Quimicaorganica.org. (n.d.). Síntesis de 1,3-ditianos. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
